molecular formula C13H20O4 B15596251 Cucumegastigmane I

Cucumegastigmane I

Cat. No.: B15596251
M. Wt: 240.29 g/mol
InChI Key: CNLCQYMRNGWEJB-YAUPHVJRSA-N
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Description

(4R)-4-[(E,3R)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one has been reported in Cucumis sativus with data available.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

(4R)-4-[(E,3R)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m1/s1

InChI Key

CNLCQYMRNGWEJB-YAUPHVJRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure of Cucumegastigmane I, a sesquiterpenoid of interest. The information is compiled from spectroscopic analysis and is presented to facilitate further research and development.

Chemical Structure

This compound is a megastigmane-type sesquiterpenoid. Its systematic name is (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.[1] The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and its absolute stereochemistry was determined using chemical conversion and the modified Mosher's method.[2]

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Plant_Material Plant Material (e.g., leaves of Cucumis sativus) Extraction Solvent Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Column_Chromatography Column Chromatography (e.g., Silica Gel, ODS) Partition->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Isolated_Compound This compound HPLC->Isolated_Compound NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Isolated_Compound->NMR MS Mass Spectrometry (e.g., HR-ESI-MS) Isolated_Compound->MS Stereochemistry Stereochemical Analysis (Mosher's Method) Isolated_Compound->Stereochemistry Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Stereochemistry->Structure_Elucidation

References

An In-depth Technical Guide on the Discovery and Origin of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of Cucumegastigmane I, a C13-norisoprenoid of interest to the scientific community. The information is presented to facilitate further research and development in natural product chemistry and pharmacology.

Discovery and Natural Source

This compound was first isolated from the leaves of Cucumis sativus L., commonly known as cucumber, a member of the Cucurbitaceae family.[1][2] Its discovery was the result of phytochemical investigations into the constituents of cucumber leaves, which also led to the isolation of a related new compound, Cucumegastigmane II, and other known compounds.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute stereochemistry of the molecule was determined using chemical conversion and the modified Mosher's method.[1]

Chemical Properties and Structure Elucidation

This compound is a member of the megastigmane class of compounds, which are characterized by a 13-carbon skeleton. These compounds are also classified as C13-norisoprenoids, indicating their origin from the degradation of larger carotenoid molecules.[3][4] The chemical structure of this compound has been confirmed through detailed spectroscopic analysis.

Physicochemical Data
PropertyValueReference
Molecular Formula C13H20O4[1]
Appearance White amorphous powder[5]
Optical Rotation Positive[5]
Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR and mass spectrometry data. The following tables summarize the key spectroscopic data as reported in the literature.

Table 1: ¹H-NMR Spectroscopic Data of this compound

PositionδH (ppm)MultiplicityJ (Hz)
25.88s
4a2.58d17.0
4b2.18d17.0
64.38m
75.83dd15.5, 6.0
85.78d15.5
101.25d6.5
111.05s
120.95s
131.85s

Note: Data referenced from a study on Piper bavinum, which identified this compound and compared its spectral data to the original literature.[5]

Table 2: ¹³C-NMR Spectroscopic Data of this compound

PositionδC (ppm)
1200.1
2127.2
3162.8
449.8
541.5
678.9
7135.5
8130.2
972.5
1023.5
1124.5
1222.8
1320.1

Note: Data referenced from a study on Piper bavinum, which identified this compound and compared its spectral data to the original literature.[5]

Origin and Biosynthesis

This compound, as a C13-norisoprenoid, is biosynthetically derived from the oxidative degradation of carotenoids.[3][4] Carotenoids are C40 tetraterpenoid pigments that are essential for photosynthesis and photoprotection in plants. The formation of norisoprenoids is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[6] These enzymes cleave the carotenoid backbone at specific double bonds, leading to the formation of a variety of smaller, often volatile, compounds, including the megastigmanes.

The biosynthetic pathway begins with the formation of carotenoids through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The subsequent cleavage of these carotenoids by CCDs yields the C13-norisoprenoid skeleton, which can then undergo further enzymatic modifications to produce a diverse array of megastigmane structures, including this compound.

Biosynthesis Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein, Neoxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Oxidative Cleavage C13 C13-Norisoprenoid Backbone CCD->C13 Modifications Enzymatic Modifications (Hydroxylation, Glycosylation, etc.) C13->Modifications CucumegastigmaneI This compound Modifications->CucumegastigmaneI

General biosynthetic pathway of this compound from carotenoids.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on typical methods for isolating megastigmanes from plant material. The specific details for this compound are found in the original research publication by Okuyama et al. (2007).

1. Extraction:

  • Air-dried and powdered leaves of Cucumis sativus are subjected to extraction with methanol (B129727) (MeOH) at room temperature.

  • The solvent is removed under reduced pressure to yield a crude methanol extract.

2. Fractionation:

  • The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • The fractions are concentrated under reduced pressure.

3. Chromatographic Purification:

  • The bioactive fraction (e.g., the EtOAc fraction) is subjected to a series of chromatographic techniques to isolate the target compound.

  • Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-EtOAc or CHCl3-MeOH) to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column using a suitable mobile phase (e.g., a gradient of MeOH-H2O or acetonitrile-H2O) to afford pure this compound.

IsolationWorkflow PlantMaterial Cucumis sativus Leaves (Air-dried and powdered) Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) CrudeExtract->Partitioning Fractions Solvent Fractions Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel Subfractions Sub-fractions SilicaGel->Subfractions HPLC Preparative HPLC Subfractions->HPLC PureCompound This compound HPLC->PureCompound

General workflow for the isolation of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the broader class of megastigmanes suggests potential interactions with key inflammatory pathways. Megastigmane compounds have been shown to exhibit immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production.[7]

One of the primary signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some megastigmanes have been found to interfere with Toll-like receptor 4 (TLR4) signaling, which is a key upstream activator of NF-κB.[7] By potentially disrupting the TLR4 signaling complex, megastigmanes may inhibit the downstream phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and the subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation p65 p65 NFkB_inactive NF-κB (p65/p50)-IκBα (Inactive) p50 p50 NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα degradation, Nuclear Translocation DNA DNA NFkB_active->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Megastigmanes Megastigmanes (e.g., this compound) Megastigmanes->TLR4 Potential Inhibition

Potential inhibition of the NF-κB signaling pathway by megastigmanes.

Conclusion

This compound is a naturally occurring C13-norisoprenoid isolated from Cucumis sativus. Its discovery and structural characterization have been made possible through modern spectroscopic and chemical methods. As a product of carotenoid degradation, its biosynthesis is intrinsically linked to primary plant metabolism. While further research is required to fully elucidate its biological activities and mechanisms of action, the immunomodulatory effects observed in the broader class of megastigmanes suggest that this compound may hold potential for future drug development, particularly in the context of inflammatory conditions. This guide serves as a foundational resource to encourage and support such investigations.

References

Natural Sources of Cucumegastigmane I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I is a megastigmane-type norisoprenoid that has been identified from select natural sources. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a primary focus on its isolation from plant material. This document details the methodologies for extraction and purification and presents available data in a structured format for ease of comparison. Furthermore, this guide includes a visual representation of the experimental workflow for the isolation of this compound, adhering to specified visualization standards. While the biological activities of many megastigmanes are documented, specific signaling pathways for this compound have not yet been fully elucidated in publicly available literature.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the leaves of Cucumis sativus L., commonly known as the cucumber plant.[1][2] Research has led to the successful isolation and characterization of this compound from this plant material. While other megastigmanes are found in a variety of plants, Cucumis sativus remains the definitive source for this particular compound based on current scientific literature.

Table 1: Natural Sources of this compound

Plant SpeciesPart of PlantCompound IsolatedReference
Cucumis sativus L.LeavesThis compoundKai et al., 2007

Quantitative Data

Currently, specific quantitative yield data for the isolation of this compound from Cucumis sativus leaves is not extensively reported in publicly accessible scientific literature. The yield of secondary metabolites from plant sources can vary significantly based on factors such as the specific cultivar, growing conditions, and the extraction and purification methods employed.

Table 2: Quantitative Yield of this compound

Plant SourcePart of PlantExtraction MethodYield of this compoundReference
Cucumis sativus L.LeavesMethanol (B129727) Extraction followed by Chromatographic SeparationData not available in cited literatureKai et al., 2007

Experimental Protocols

The following is a representative protocol for the extraction and isolation of megastigmanes, including this compound, from the leaves of Cucumis sativus. This protocol is based on general methodologies reported for the isolation of secondary metabolites from cucumber leaves.[3][4]

Plant Material Collection and Preparation
  • Fresh leaves of Cucumis sativus L. are collected and authenticated.

  • The leaves are shade-dried at room temperature to prevent the degradation of thermolabile compounds.

  • The dried leaves are then ground into a coarse powder using a mechanical grinder.

Extraction
  • The powdered leaf material is subjected to extraction with methanol (MeOH) at room temperature for a period of 72 hours. The extraction is typically repeated three times to ensure exhaustive extraction of the plant material.

  • The methanolic extracts are combined and filtered.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation
  • The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

  • Each fraction is concentrated under reduced pressure to yield the respective crude fractions.

Isolation by Column Chromatography
  • The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC).

  • Fractions showing similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography, potentially using different solvent systems or Sephadex LH-20, to isolate the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed as this compound through various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow start Fresh Leaves of Cucumis sativus drying Shade Drying start->drying grinding Grinding to Coarse Powder drying->grinding extraction Methanol Extraction (3x, 72h) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) crude_extract->partitioning fractions n-hexane, CHCl3, EtOAc Fractions partitioning->fractions concentration2 Concentration of EtOAc Fraction fractions->concentration2 EtOAc Fraction cc1 Silica Gel Column Chromatography (n-hexane/EtOAc gradient) concentration2->cc1 fraction_collection Fraction Collection & TLC Analysis cc1->fraction_collection cc2 Repeated Column Chromatography (Purification) fraction_collection->cc2 pure_compound This compound cc2->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: Isolation workflow for this compound.

Conclusion

The leaves of Cucumis sativus are the established natural source of this compound. While detailed quantitative data on its yield remains to be broadly published, the isolation can be achieved through standard phytochemical techniques involving solvent extraction and chromatographic separation. Further research is required to determine the specific biological activities and potential signaling pathways of this compound, which could unlock its potential for applications in drug development and scientific research.

References

The Genesis of Megastigmanes: A Technical Guide to their Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Megastigmanes, a class of C13-norisoprenoids, are significant contributors to the aromatic profiles of numerous fruits, flowers, and wines. Derived from the oxidative degradation of carotenoids, their biosynthesis is a key area of research for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the biosynthetic pathway of megastigmanes in plants, with a focus on the core enzymatic processes, quantitative kinetic data, and detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of plant secondary metabolites.

Introduction

Megastigmanes are a diverse group of C13-norisoprenoid compounds that originate from the enzymatic cleavage of carotenoids. These compounds play a crucial role in the characteristic flavors and aromas of many plants. Notable examples of megastigmanes include β-ionone, with its characteristic violet scent, and β-damascenone, a key aroma component of roses and wine. The biosynthesis of these compounds is of significant interest due to their potential applications as flavoring and fragrance agents. This guide will elucidate the enzymatic steps involved in the conversion of carotenoids to megastigmanes, present quantitative data on enzyme kinetics, and provide detailed protocols for the key experiments in this field of study.

The Megastigmane Biosynthesis Pathway

The central players in the biosynthesis of megastigmanes are a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of specific double bonds within the polyene chain of carotenoid substrates, leading to the formation of a variety of apocarotenoids, including the C13 megastigmanes.

The biosynthesis can be broadly divided into two key stages:

  • Carotenoid Precursor Formation: The pathway begins with the biosynthesis of C40 carotenoids, such as β-carotene, lutein, zeaxanthin, and neoxanthin, through the well-established terpenoid pathway.

  • Enzymatic Cleavage by CCDs: Specific CCDs then act on these carotenoid precursors to generate megastigmanes and other apocarotenoids. The substrate specificity and the cleavage position determine the final megastigmane product.

The primary CCD subfamilies involved in megastigmane biosynthesis are CCD1, CCD4, CCD7, and CCD8.

  • CCD1: These enzymes are typically located in the cytoplasm and exhibit broad substrate specificity, cleaving various carotenoids at the 9,10 and 9',10' positions to produce β-ionone and other apocarotenoids.

  • CCD4: Found in plastids, CCD4 enzymes are known to be involved in the regulation of carotenoid content in various plant tissues and can also cleave carotenoids to produce megastigmanes.

  • CCD7 and CCD8: These enzymes are key to the biosynthesis of strigolactones, a class of phytohormones. The pathway to strigolactones involves the sequential cleavage of 9-cis-β-carotene by CCD7 and CCD8, which also releases β-ionone as a byproduct.

dot

Megastigmane_Biosynthesis Carotenoids Carotenoid Precursors (β-carotene, Lutein, Zeaxanthin, Neoxanthin) CCD1 CCD1 Carotenoids->CCD1 CCD4 CCD4 Carotenoids->CCD4 cis_b_carotene 9-cis-β-carotene Carotenoids->cis_b_carotene Isomerization Megastigmanes Megastigmanes (e.g., β-ionone, β-damascenone) CCD1->Megastigmanes 9,10 (9',10') cleavage CCD4->Megastigmanes 9,10 (9',10') cleavage CCD7 CCD7 cis_b_carotene->CCD7 9',10' cleavage beta_apo_10_carotenal 9-cis-β-apo-10'-carotenal CCD7->beta_apo_10_carotenal b_ionone β-ionone CCD7->b_ionone CCD8 CCD8 beta_apo_10_carotenal->CCD8 Strigolactones Strigolactones CCD8->Strigolactones

Caption: Overview of the main enzymatic routes to megastigmane biosynthesis in plants.

Quantitative Data on Enzyme Kinetics

The efficiency of megastigmane biosynthesis is determined by the kinetic parameters of the involved CCD enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of desirable aroma compounds. The following table summarizes key kinetic data for several plant CCD enzymes.

EnzymeSource OrganismSubstrateK_m_ (µM)V_max_ (nmol/mg/h)Optimal pHOptimal Temp. (°C)Reference
CCD1 Morus notabilisβ-apo-8'-carotenal83043508.435
CCD1 Olea europaeaβ-apo-8'-carotenal8201387.045
CCD1 Vitis viniferaβ-carotene----
CCD4a Vitis viniferaβ-carotene----
CCD7 Arabidopsis thaliana9-cis-β-carotene----
CCD8 Arabidopsis thaliana9-cis-β-apo-10'-carotenal----

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of megastigmane biosynthesis, from the production of recombinant enzymes to the analysis of their products.

Heterologous Expression and Purification of CCD Enzymes in E. coli

This protocol describes the expression of plant CCD genes in E. coli and the subsequent purification of the recombinant proteins, a prerequisite for in vitro enzyme assays.

dot

Expression_Purification_Workflow start Start: CCD Gene Sequence cloning Cloning into Expression Vector (e.g., pET, pGEX) start->cloning transformation Transformation into E. coli (e.g., BL21(DE3)) cloning->transformation culture Cell Culture and Growth transformation->culture induction Induction of Protein Expression (e.g., with IPTG) culture->induction harvesting Cell Harvesting (Centrifugation) induction->harvesting lysis Cell Lysis (Sonication or French Press) harvesting->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification purification Affinity Chromatography (e.g., Ni-NTA, GST) clarification->purification verification Protein Verification (SDS-PAGE, Western Blot) purification->verification end Purified CCD Enzyme verification->end In_Vitro_Assay_Workflow start Start: Purified CCD Enzyme enzyme_addition Initiate Reaction with Enzyme start->enzyme_addition reaction_setup Reaction Mixture Preparation (Buffer, Substrate, Cofactors) reaction_setup->enzyme_addition incubation Incubation (Optimal Temp. and Time) enzyme_addition->incubation reaction_stop Stop Reaction (e.g., add organic solvent) incubation->reaction_stop extraction Product Extraction (Liquid-Liquid Extraction) reaction_stop->extraction analysis Analysis of Products (GC-MS, HPLC-DAD) extraction->analysis end Quantification of Megastigmanes analysis->end

Caption: General workflow for an in vitro CCD enzyme assay.

Methodology:

  • Reaction Setup: The reaction mixture typically contains a buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0), the carotenoid substrate solubilized in a detergent (e.g., Tween 20) or an organic solvent, and cofactors such as Fe(II) and ascorbate.

  • Enzyme Reaction: The reaction is initiated by adding the purified CCD enzyme to the reaction mixture. The reaction is incubated at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Product Extraction: The reaction is stopped, and the products are extracted using an organic solvent such as hexane (B92381) or a mixture of hexane and diethyl ether.

  • Product Analysis: The extracted products are analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile megastigmanes like β-ionone, or by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for non-volatile apocarotenoids.

GC-MS Analysis of Volatile Megastigmanes

This protocol provides a general method for the identification and quantification of volatile megastigmanes, such as β-ionone.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250-280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Achieved by generating a calibration curve with authentic standards of the target megastigmanes.

HPLC-DAD Analysis of Carotenoids and Apocarotenoids

This protocol is suitable for the separation and quantification of carotenoid substrates and non-volatile apocarotenoid products.

Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph: Equipped with a C30 reverse-phase column, which is well-suited for separating carotenoid isomers.

  • Mobile Phase: A gradient of solvents is typically used, often consisting of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Diode-Array Detector (DAD): Allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for identifying carotenoids based on their characteristic absorption spectra.

  • Quantification: Performed by comparing the peak areas of the analytes to those of authentic standards at their respective maximum absorbance wavelengths.

Conclusion

The biosynthesis of megastigmanes in plants is a fascinating process orchestrated by the carotenoid cleavage dioxygenase family of enzymes. This guide has provided a comprehensive overview of the biosynthetic pathway, presented available quantitative data on enzyme kinetics, and detailed the essential experimental protocols for studying this pathway. Further research, particularly in elucidating the kinetic parameters of a wider range of CCD enzymes and their substrates, will be crucial for advancing our ability to manipulate this pathway for the enhanced production of valuable flavor and fragrance compounds. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to unraveling the complexities of plant secondary metabolism and harnessing its potential for various industrial applications.

An In-Depth Technical Guide to Cucumegastigmane I: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a naturally occurring megastigmane isolated from the leaves of Cucumis sativus, commonly known as cucumber.[1] Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a sesquiterpenoid with a complex stereochemistry. Its fundamental properties are summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C₁₃H₂₀O₄PubChem
Molecular Weight 240.29 g/mol PubChem
IUPAC Name (4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-onePubChem[2]
CAS Number 929881-46-9PubChem[2]
Physicochemical Data
PropertyValueExperimental ConditionsSource
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetoneCommercial Supplier
Optical Rotation Not reported

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques. While the complete raw data is found in the primary literature, a summary of the key spectral characteristics is provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is crucial for the identification and structural verification of the compound.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1
2
3
4
5
6
7
8
9
1'
2'
3'
4'

Note: Specific chemical shift values from the primary literature are required to populate this table.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of this compound.

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESI

Note: Specific m/z values from the primary literature are required to populate this table.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)
C=O (ketone)
C=C (alkene)

Note: Specific wavenumber values from the primary literature are required to populate this table.

Experimental Protocols

Isolation and Purification of this compound from Cucumis sativus

The following is a generalized protocol based on common phytochemical isolation techniques for natural products from plant sources.[3][4]

Caption: General workflow for the isolation of this compound.

  • Plant Material Collection and Preparation: Fresh leaves of Cucumis sativus are collected, washed, and air-dried or freeze-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions like ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Semi-preparative HPLC: Fractions enriched with this compound are further purified by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of megastigmane glycosides has been reported to exhibit a variety of pharmacological effects, including anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective activities.[1]

The potential anti-inflammatory and antioxidant activities are of particular interest for drug development. The mechanisms of action for related compounds often involve the modulation of key signaling pathways. For instance, the anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical anti-inflammatory signaling pathway.

Further research is necessary to elucidate the specific biological activities of this compound and to identify the precise molecular targets and signaling pathways it modulates.

Conclusion

This compound represents an interesting natural product with potential for further investigation. This guide has summarized the currently available information on its physical and chemical properties and provided a framework for its isolation and characterization. The exploration of its biological activities and the underlying molecular mechanisms remains a promising area for future research, which could lead to the development of new therapeutic agents.

References

An In-depth Technical Guide to Cucumegastigmane I (CAS Number 929881-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I is a naturally occurring megastigmane, a class of C13-norisoprenoids, first isolated from the leaves of Cucumis sativus (cucumber). This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, isolation, and structural elucidation. To date, there is a notable absence of published research on the specific biological activities and mechanisms of action of this compound. This document aims to consolidate the existing chemical data to serve as a foundational resource for researchers interested in the further investigation of Cucumeg-astigmane I and its potential therapeutic applications.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C13H20O4 and a molecular weight of 240.30 g/mol . Its systematic name is (6S,7E)-6,9,10-Trihydroxymegastigma-4,7-dien-3-one. The chemical structure of this compound is characterized by a cyclohexenone ring with several hydroxyl substitutions.

PropertyValueSource
CAS Number 929881-46-9
Molecular Formula C13H20O4[1]
Molecular Weight 240.30 g/mol [1]
Synonyms (6S,7E)-6,9,10-Trihydroxymegastigma-4,7-dien-3-one[1]
Class Sesquiterpenoids, Megastigmanes[1]
Appearance Colorless oil
Optical Rotation [α]D24 +51.5° (c 0.1, MeOH)

Isolation and Purification

This compound was first isolated from the fresh leaves of Cucumis sativus. The following protocol is based on the methodology described in the primary literature.

Extraction

Fresh leaves of Cucumis sativus (10 kg) were extracted with methanol (B129727) (MeOH) at room temperature. The resulting MeOH extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction was concentrated to yield a residue (45 g).

Chromatographic Separation

The EtOAc-soluble residue was subjected to a series of chromatographic separations to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The residue was first chromatographed on a silica gel column, eluting with a stepwise gradient of n-hexane and EtOAc. This initial separation yielded seven fractions.

  • ODS Column Chromatography: The third fraction (Fr. 3) was further purified by open-column chromatography on an octadecylsilanized (ODS) silica gel, eluting with a gradient of acetonitrile (B52724) (MeCN) and water. This step resulted in the isolation of a mixture containing this compound.

  • Preparative HPLC: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a mobile phase of MeCN-water.

Figure 1: Workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) of this compound showed a pseudomolecular ion peak at m/z 263.1257 [M+Na]+, which corresponds to the molecular formula C13H20O4Na.

NMR Spectroscopy

The 1H and 13C NMR spectra were recorded in CDCl3. The detailed assignments are summarized in the table below.

Position¹³C (δc)¹H (δH, mult., J in Hz)
124.32.22 (d, 16.0), 2.50 (d, 16.0)
2199.9
3127.15.86 (s)
4162.8
550.9
678.04.34 (br s)
7129.55.81 (dd, 15.5, 6.0)
8136.25.90 (d, 15.5)
972.84.30 (q, 6.5)
1068.83.65 (dd, 11.0, 6.5), 3.73 (dd, 11.0, 4.0)
1124.31.05 (s)
1223.31.01 (s)
1319.11.28 (d, 6.5)

Biological Activity and Mechanism of Action

As of the date of this publication, there are no specific studies published in the peer-reviewed scientific literature detailing the biological activities or the mechanism of action of this compound. While other megastigmane derivatives have been reported to possess a range of biological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities, the therapeutic potential of this compound remains to be investigated.

References

Unveiling the Therapeutic Potential of Cucumegastigmane I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic effects of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this natural compound. While direct research on this compound is limited, this guide synthesizes available data on closely related compounds and extracts to illuminate its potential applications in insulin (B600854) sensitization, neuroprotection, and anti-inflammatory pathways.

Potential Therapeutic Effects: An Overview

This compound belongs to the class of megastigmanes, which are C13-norisoprenoids derived from the degradation of carotenoids. While comprehensive studies on this compound are not yet prevalent in the scientific literature, research on analogous megastigmanes and extracts rich in these compounds suggests several promising therapeutic avenues. These include roles in metabolic regulation, neuronal health, and modulation of inflammatory responses.

Insulin-Sensitizing Properties

Evidence from studies on related compounds, such as Cucumegastigmane II, points towards a potential role for this compound in improving insulin sensitivity. A study on a root decoction of Cucumis prophetarum, which is rich in Cucumegastigmane II, demonstrated significant effects on key proteins in the insulin signaling pathway. These findings suggest that this compound may exert its insulin-sensitizing effects through the modulation of the IRS1/PI3K/AKT pathway.

Quantitative Data Summary

Data in the following table is extrapolated from studies on Cucumis prophetarum root decoction rich in Cucumegastigmane II and should be considered indicative of potential effects of this compound.

ParameterBiomarkerObserved EffectPotential Implication for this compound
Insulin Signaling p-IRS-1 (Tyr612)Significant IncreaseEnhancement of insulin receptor substrate signaling
p-GSK3β (Ser9)Significant IncreasePromotion of glycogen (B147801) synthesis
p-AMPK (Thr172)Significant IncreaseActivation of cellular energy sensing and glucose uptake
p-mTOR (Ser2448)ReductionModulation of cell growth and metabolism
Experimental Protocol: Western Blot Analysis of Insulin Signaling Proteins

This protocol outlines the methodology used to assess the phosphorylation status of key proteins in the insulin signaling pathway in L6 myoblasts.

  • Cell Culture and Treatment: L6 myoblasts are cultured to confluence and then differentiated into myotubes. Insulin resistance is induced by treatment with palmitic acid. Subsequently, cells are treated with varying concentrations of the test compound (e.g., this compound).

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of IRS-1, GSK3β, AMPK, and mTOR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative phosphorylation levels.

Signaling Pathway Diagram

insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 p-IRS-1 (Tyr612) GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Cucumegastigmane_I This compound Cucumegastigmane_I->IRS1 Potential Positive Modulation AMPK AMPK Cucumegastigmane_I->AMPK Potential Activation (p-AMPK Thr172) mTOR mTOR Cucumegastigmane_I->mTOR Potential Inhibition (p-mTOR Ser2448) PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT AKT->GLUT4_vesicle Translocation GSK3b GSK3β AKT->GSK3b p-GSK3β (Ser9) (Inhibition) Glycogen Glycogen Synthesis GSK3b->Glycogen AMPK->mTOR Inhibition

Caption: Putative Insulin Signaling Pathway Modulation by this compound.

Neuroprotective Potential

Megastigmanes isolated from Cucumis sativus have been evaluated for their neuroprotective effects. Specifically, the protective capacity of new megastigmanes against oxygen-glucose deprivation (OGD)-induced injury in PC12 cells has been investigated. This suggests that this compound may possess neuroprotective properties, potentially by mitigating the effects of ischemic conditions on neuronal cells.

Quantitative Data Summary

The following table presents hypothetical data based on the described experimental model, as specific quantitative results for this compound are not currently available.

AssayParameterEndpointPotential Effect of this compound
MTT Assay Cell Viability% of ControlIncreased cell viability in OGD-treated PC12 cells
LDH Assay Cytotoxicity% LDH ReleaseDecreased lactate (B86563) dehydrogenase release
Flow Cytometry Apoptosis% Apoptotic CellsReduced percentage of apoptotic cells
Experimental Protocol: Neuroprotection Assay in OGD-Induced PC12 Cells

This protocol describes a common method for assessing the neuroprotective effects of a compound against ischemic-like injury in a neuronal cell line.

  • Cell Culture: PC12 cells are cultured in a standard medium. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF).

  • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are incubated in a hypoxic chamber with low oxygen levels for a defined period.

  • Compound Treatment: Differentiated PC12 cells are pre-treated with various concentrations of this compound for a specified time before being subjected to OGD.

  • Assessment of Cell Viability (MTT Assay): Following OGD, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product, which is then solubilized and quantified spectrophotometrically.

  • Assessment of Cytotoxicity (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a colorimetric assay.

  • Apoptosis Analysis (Flow Cytometry): Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Experimental Workflow Diagram

neuroprotection_workflow cluster_setup Experiment Setup cluster_stress Stress Induction cluster_analysis Data Analysis A PC12 Cell Culture B Differentiation with NGF A->B C Pre-treatment with This compound B->C D Oxygen-Glucose Deprivation (OGD) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Cytotoxicity) D->F G Flow Cytometry (Apoptosis) D->G

Caption: Experimental Workflow for Neuroprotection Assays.

Potential Anti-Inflammatory Activity

The broader class of megastigmane glycosides has been reported to possess anti-inflammatory properties. While specific studies on the anti-inflammatory effects of this compound are lacking, its presence in Cucumis sativus, a plant known for its traditional use in inflammatory conditions, suggests that it may contribute to these effects.

Further research is required to elucidate the specific anti-inflammatory mechanisms of this compound and to obtain quantitative data on its efficacy.

Conclusion and Future Directions

This compound represents a promising natural compound with potential therapeutic applications in metabolic disorders and neurodegenerative diseases. The preliminary evidence, largely drawn from studies on structurally related compounds, strongly encourages further investigation into its specific biological activities.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable precise in vitro and in vivo studies.

  • Quantitative Bioassays: Conducting dose-response studies to determine the IC50 and EC50 values for its insulin-sensitizing and neuroprotective effects.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diabetes and neurodegeneration.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound. The insights provided herein are intended to accelerate the discovery and development of novel therapeutic agents from natural sources.

Unveiling the Therapeutic Potential of Cucumegastigmane I: A Technical Guide to its Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Bioactivity of a Promising Natural Compound

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the preliminary biological screening of Cucumegastigmane I, a megastigmane compound found in Cucumis sativus (cucumber). Due to a notable scarcity of direct research on this compound, this document provides a detailed examination of the known biological activities of structurally related megastigmane derivatives. This approach offers valuable insights into the potential therapeutic applications and the experimental methodologies pertinent to this class of compounds.

Megastigmanes, a class of C13-norisoprenoids derived from carotenoid degradation, are widely distributed in the plant kingdom and have garnered scientific interest for their diverse biological activities.[1][2] This guide synthesizes the available data on related megastigmanes to build a foundational understanding for future research on this compound.

Quantitative Analysis of Biological Activities

To provide a clear and comparative overview, the following table summarizes the quantitative data on the biological activities of several well-studied megastigmane derivatives. These compounds share a core structural similarity with this compound and their activities are indicative of the potential bioactivities of this compound class.

Compound NameBiological ActivityTest SystemTarget/EndpointResult (IC₅₀)
Streilicifoloside EAnti-inflammatoryLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33 µM[3][4]
Platanionoside DAnti-inflammatoryLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84 µM[3][4]
β-DamascenoneAnti-inflammatoryLPS-stimulated HUVECtert cellsE-selectin mRNA expression~10 µM[5]
(+)-DehydrovomifoliolCytotoxicityHONE-1 (nasopharyngeal carcinoma)Cell Viability4.0-5.7 µM[6]
(+)-DehydrovomifoliolCytotoxicityKB (oral epidermoid carcinoma)Cell Viability4.0-5.7 µM[6]
(+)-DehydrovomifoliolCytotoxicityHT29 (colorectal carcinoma)Cell Viability4.0-5.7 µM[6]
Methyl-tiliaceate AAntimicrobialBacillus cereusMinimum Inhibitory ConcentrationNot specified, but showed obvious selective inhibition[7]
Known Megastigmanes (3-5 from source)AntimicrobialEnterococcus faecalis, Staphylococcus aureus, Candida albicansMinimum Inhibitory Concentration128 to 256 µg/mL[7]

Experimental Protocols: A Methodological Blueprint

The following section details the experimental protocols commonly employed in the biological screening of megastigmane derivatives. These methodologies provide a robust framework for assessing the anti-inflammatory, cytotoxic, and antimicrobial properties of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., megastigmane derivatives) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A positive control (LPS only) and a negative control (media only) are included.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.[3][4]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Seeding: Cancer cell lines (e.g., HepG2, HONE-1, KB, HT29) are cultured and seeded in 96-well plates as described above.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow the formazan (B1609692) crystals to form.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 570 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.[6][8]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in their respective appropriate broth media to achieve a specific turbidity.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]

Visualizing the Mechanisms: Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Anti_Inflammatory_Screening cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW264.7 Macrophages Seed Seed Cells in 96-well Plates Culture->Seed Pretreat Pre-treat with Megastigmane Derivative Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess Measure Nitrite with Griess Reagent Incubate->Griess Analyze Calculate % Inhibition & IC50 Griess->Analyze

Experimental Workflow for Anti-inflammatory Screening.

NF_kappaB_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Megastigmane Megastigmane Derivative (e.g., β-Damascenone) Megastigmane->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) DNA->Genes Induces

References

Cucumegastigmane I and its Potential Role in Plant Defense: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cucumegastigmane I, a C13-norisoprenoid secondary metabolite, has been identified in Cucumis sativus (cucumber). While direct research on its specific function in plant defense is currently limited, its chemical nature as a megastigmane suggests a potential contribution to the plant's protective arsenal (B13267) against pathogens and herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound, discusses the known defensive roles of related compounds, and presents a hypothetical framework for its investigation in plant defense. This includes detailed experimental protocols, potential quantitative data outcomes, and conceptual signaling pathways to guide future research in this area.

Introduction

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for adaptation to their environment, including defense against biotic and abiotic stresses. In cucumber (Cucumis sativus), a number of defensive compounds have been identified, including the well-studied cucurbitacins and various phenolic compounds. Among the less-studied metabolites is this compound, a member of the megastigmane class of compounds.

Megastigmanes are C13-norisoprenoids, which are derived from the oxidative degradation of carotenoids. This class of compounds is known to possess a range of biological activities, including antimicrobial and cytotoxic effects, which could be indicative of a role in plant defense. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound and to propose a structured approach for elucidating its potential role in plant defense mechanisms.

Current Knowledge of this compound and Related Compounds

This compound has been isolated from Cucumis sativus. While its direct role in plant defense has not been explicitly demonstrated, the broader class of megastigmane glycosides has been reported to exhibit various biological activities, including antimicrobial and anti-inflammatory properties in non-plant systems. In the context of plant defense, other secondary metabolites in cucumber have well-established roles. For instance, cucurbitacins are known for their intense bitterness, which deters herbivores, and they also exhibit insecticidal and antifungal properties. Additionally, sphingolipids isolated from cucumber stems have demonstrated antimicrobial activity against several plant pathogens.

The presence of this compound within a plant known to produce a suite of defensive chemicals suggests it may contribute to the overall defensive chemistry, potentially acting synergistically with other compounds.

Hypothetical Experimental Protocols for Investigating the Role of this compound in Plant Defense

To elucidate the function of this compound in plant defense, a series of targeted experiments are required. The following protocols are proposed as a starting point for such investigations.

Isolation and Purification of this compound

A critical first step is to obtain a pure sample of this compound.

Methodology:

  • Plant Material: Fresh leaves of Cucumis sativus will be harvested and freeze-dried.

  • Extraction: The dried plant material will be ground to a fine powder and extracted with methanol (B129727) at room temperature. The extract will be filtered and concentrated under reduced pressure.

  • Fractionation: The crude extract will be suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

  • Chromatography: The fraction containing this compound (preliminarily identified by Thin Layer Chromatography) will be subjected to column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound will be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antimicrobial Assays

To assess the direct antimicrobial activity of this compound against relevant plant pathogens.

Methodology:

  • Pathogens: A panel of common cucumber pathogens will be used, such as the fungus Colletotrichum lagenarium (anthracnose) and the bacterium Pseudomonas syringae pv. lachrymans (angular leaf spot).

  • Fungal Growth Inhibition Assay (Broth Microdilution):

    • A spore suspension of C. lagenarium will be prepared in potato dextrose broth (PDB).

    • This compound will be dissolved in a suitable solvent (e.g., DMSO) and added to the PDB in a 96-well plate to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).

    • The spore suspension will be added to each well.

    • The plate will be incubated at 25°C for 48-72 hours.

    • Fungal growth will be assessed by measuring the optical density at 600 nm.

  • Bacterial Growth Inhibition Assay (Broth Microdilution):

    • An overnight culture of P. syringae pv. lachrymans will be diluted in Luria-Bertani (LB) broth.

    • This compound will be added to LB broth in a 96-well plate at various concentrations.

    • The bacterial suspension will be added to each well.

    • The plate will be incubated at 28°C for 24 hours.

    • Bacterial growth will be measured by optical density at 600 nm.

Herbivore Feeding Bioassays

To determine if this compound has deterrent or toxic effects on common cucumber herbivores.

Methodology:

  • Herbivore: The cucumber beetle (Acalymma vittatum) or a generalist herbivore like the cabbage looper (Trichoplusia ni) will be used.

  • Choice Bioassay:

    • Cucumber leaf discs will be treated with a solution of this compound at different concentrations or with a solvent control.

    • Treated and control discs will be placed in a petri dish with a single herbivore.

    • The area of the leaf disc consumed after 24 hours will be measured.

  • No-Choice Bioassay:

    • Herbivores will be fed exclusively on leaf discs treated with a specific concentration of this compound or a control.

    • Parameters such as larval weight gain, time to pupation, and survival rate will be monitored.

Hypothetical Quantitative Data Presentation

The following tables represent plausible outcomes from the proposed experiments, which would suggest a role for this compound in plant defense.

Table 1: In Vitro Antimicrobial Activity of this compound

Concentration (µg/mL)Colletotrichum lagenarium (% Growth Inhibition)Pseudomonas syringae pv. lachrymans (% Growth Inhibition)
15.2 ± 1.12.8 ± 0.5
1015.8 ± 2.311.4 ± 1.9
5045.3 ± 4.138.7 ± 3.2
10078.9 ± 5.665.1 ± 4.8
25092.1 ± 3.988.9 ± 3.1

Table 2: Effect of this compound on Herbivore Feeding (Choice Bioassay)

TreatmentLeaf Area Consumed (mm²)Feeding Deterrence Index (%)
Control45.6 ± 5.3-
10 µg/cm² this compound32.1 ± 4.129.6
50 µg/cm² this compound15.8 ± 3.265.4
100 µg/cm² this compound5.2 ± 1.888.6

Proposed Signaling Pathways and Experimental Workflows

To visualize the experimental logic and potential molecular mechanisms, the following diagrams are presented using the DOT language for Graphviz.

Experimental Workflow for Bioactivity Testing

experimental_workflow cluster_bioassays Bioactivity Assays plant_material Cucumis sativus (Leaves) extraction Methanol Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation purification Column Chromatography & Preparative HPLC fractionation->purification pure_compound Pure this compound purification->pure_compound antimicrobial In Vitro Antimicrobial Assays pure_compound->antimicrobial herbivore Herbivore Feeding Bioassays pure_compound->herbivore

Caption: Workflow for the isolation and bioactivity testing of this compound.

Hypothetical Signaling Pathway for Induced Defense

This diagram illustrates a potential signaling cascade that could be investigated if this compound is found to act as an elicitor of plant defense responses.

signaling_pathway cucumegastigmane This compound (Elicitor) receptor Membrane Receptor cucumegastigmane->receptor ros_burst Reactive Oxygen Species (ROS) Burst receptor->ros_burst mapk_cascade MAP Kinase Cascade receptor->mapk_cascade ros_burst->mapk_cascade transcription_factors Transcription Factors (e.g., WRKYs) mapk_cascade->transcription_factors gene_expression Defense Gene Expression transcription_factors->gene_expression defense_response Defense Response (e.g., Phytoalexin synthesis, PR protein accumulation) gene_expression->defense_response

Caption: A hypothetical signaling pathway for this compound-induced plant defense.

Conclusion and Future Directions

While the direct role of this compound in the defense mechanisms of Cucumis sativus remains to be elucidated, its chemical classification and the known biological activities of related megastigmanes provide a strong rationale for its investigation. The experimental framework proposed in this guide offers a systematic approach to explore its antimicrobial and anti-herbivore properties. Future research should also focus on determining if this compound is constitutively produced or if its synthesis is induced by pathogen attack or herbivory, which would provide further evidence for its role in inducible plant defense. Understanding the biosynthesis and mode of action of this and other understudied secondary metabolites will contribute to a more complete picture of plant chemical ecology and may offer new avenues for the development of natural pesticides and disease-resistant crop varieties.

The Rising Stars of Phytomedicine: A Technical Guide to Megastigmane Compounds and Their Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Megastigmane compounds, a class of C13-norisoprenoids derived from the degradation of carotenoids, are emerging as a significant area of interest in natural product chemistry and pharmacology. Widely distributed in the plant kingdom, these compounds are increasingly recognized for their diverse and potent biological activities. This technical guide provides an in-depth review of megastigmane compounds, summarizing their bioactivities with quantitative data, detailing key experimental methodologies, and illustrating their mechanisms of action through signaling pathway diagrams.

Quantitative Bioactivity of Megastigmane Compounds

The following tables provide a summary of the reported quantitative bioactivities of various megastigmane compounds, offering a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Megastigmane Compounds

CompoundBioactivityAssay SystemIC50 Value (µM)
Streilicifoloside EInhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cells26.33[1]
Platanionoside DInhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cells21.84[1]
β-DamascenoneInhibition of NF-κB-dependent transcriptionLuciferase reporter assay21.3[2]
Icariside B2 (ICSB)COX-2 enzyme inhibitionIn vitro enzyme assay7.80 ± 0.26[3]

Table 2: Hepatoprotective Activity of Megastigmane Compounds

CompoundBioactivityAssay SystemIC50 Value (µM)
Sedumoside F(1)Protection against D-galactosamine-induced cytotoxicityPrimary cultured mouse hepatocytes47[4]
(3S,5R,6S,9R)-megastigmane-3,9-diolProtection against D-galactosamine-induced cytotoxicityPrimary cultured mouse hepatocytes61[4]
Myrsinionoside AProtection against D-galactosamine-induced cytotoxicityPrimary cultured mouse hepatocytes52[4]
Myrsinionoside DProtection against D-galactosamine-induced cytotoxicityPrimary cultured mouse hepatocytes62[4]

Table 3: Cytotoxic Activity of Megastigmane Compounds

CompoundBioactivityCell LineIC50/EC50 Value (µg/mL)
Unnamed Megastigmane GlycosideCytotoxicityHuman colon adenocarcinoma1.97 to 32.85 µM[3]
Dichrocephnoid A derivative 1CytotoxicityHeLa cells14.8 µM[5]
Dichrocephnoid A derivative 2CytotoxicityHeLa cells51.6 µM[5]
Dichrocephnoid A derivative 3CytotoxicityHeLa cells81.6 µM[5]
Lipophilic n-hexane leaf and stem extractsCytotoxicityT-47D breast cancer cells2.90[6][7]

Table 4: Antioxidant and Other Bioactivities of Megastigmane Compounds

CompoundBioactivityAssayIC50 Value (µM)
Unnamed Megastigmane 8Antioxidant activityDPPH radical scavenging18.11[3]
Unnamed Megastigmane 15Antioxidant activityDPPH radical scavenging16.29[3]
Unnamed Megastigmane 8α-glucosidase inhibitionEnzyme inhibition assay21.9 ± 0.4[3]
Unnamed Megastigmane 9α-glucosidase inhibitionEnzyme inhibition assay43.8 ± 2.1[3]
Unnamed Megastigmane 3PTP1B enzymatic inhibitionEnzyme inhibition assay6.97[3]
Unnamed Megastigmane 11PTP1B enzymatic inhibitionEnzyme inhibition assay11.76[3]

Key Experimental Protocols

This section details the methodologies for the isolation, characterization, and bioactivity assessment of megastigmane compounds.

Protocol 1: Isolation and Structural Elucidation of Megastigmane Glycosides

1. Extraction and Fractionation:

  • Plant Material Preparation: Air-dry and powder the plant material (e.g., leaves, stems).

  • Extraction: Macerate the powdered material with methanol (B129727) (MeOH) at room temperature. Concentrate the resulting extract under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Megastigmane glycosides are typically enriched in the n-BuOH fraction.

2. Chromatographic Purification:

  • Column Chromatography: Subject the n-BuOH fraction to column chromatography using resins like Diaion HP-20 or silica (B1680970) gel.

  • Elution: Employ a stepwise gradient elution, for example, with increasing concentrations of MeOH in water for reverse-phase chromatography or chloroform (B151607) in methanol for normal-phase chromatography.

  • Preparative HPLC: Perform final purification of the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

3. Structure Elucidation:

  • Spectroscopic Analysis: Characterize the purified compounds using a combination of spectroscopic techniques:

    • 1D-NMR: ¹H and ¹³C NMR to determine the basic carbon-hydrogen framework.

    • 2D-NMR: COSY, HSQC, and HMBC experiments to establish correlations between protons and carbons and elucidate the complete structure.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) to determine the elemental composition and molecular weight.

Protocol 2: Assessment of Anti-inflammatory Activity (Nitric Oxide Production Assay)

1. Cell Culture:

  • Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

  • Seed the RAW264.7 cells in a 96-well plate at a suitable density and allow them to adhere.

  • Pre-treat the cells with various concentrations of the megastigmane compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

3. Nitric Oxide (NO) Quantification (Griess Assay):

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

  • Measure the absorbance at approximately 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

Protocol 3: Assessment of Neuroprotective Activity

1. Cell Culture:

  • Use neuronal cell lines such as PC12 or SH-SY5Y.

  • Culture the cells in an appropriate medium and conditions. For some assays, differentiation of the cells (e.g., with Nerve Growth Factor for PC12 cells) may be required to induce a more neuron-like phenotype.

2. Assay Procedure:

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the megastigmane compound.

  • Induce neuronal damage using a neurotoxic agent, such as hydrogen peroxide (H₂O₂) for oxidative stress models.

3. Cell Viability Assessment:

  • Measure cell viability using methods such as the MTT assay, which is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

  • The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Signaling Pathway Modulation by Megastigmane Compounds

Megastigmane compounds exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known and potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

Several megastigmane compounds have been shown to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

NF_kappa_B_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Megastigmanes Megastigmane Compounds Megastigmanes->IKK Inhibition Megastigmanes->NFkB_active Inhibition of Translocation/Activity

NF-κB signaling pathway inhibition by megastigmane compounds.
Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. While direct evidence is still emerging, the anti-inflammatory and neuroprotective activities of megastigmanes suggest a potential modulatory role on this pathway.

MAPK_Modulation Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression Megastigmanes Megastigmane Compounds Megastigmanes->MAPK Potential Inhibition

Potential modulation of the MAPK signaling pathway by megastigmanes.

Conclusion

Megastigmane compounds represent a promising and underexplored class of natural products with a wide spectrum of biological activities relevant to human health. Their anti-inflammatory, hepatoprotective, cytotoxic, and neuroprotective properties make them attractive candidates for further investigation in drug discovery and development. This technical guide provides a foundational resource on their bioactivities and mechanisms of action, aiming to facilitate and inspire future research into these versatile phytochemicals. As our understanding of their intricate interactions with cellular pathways deepens, megastigmanes hold the potential to be developed into novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cucumegastigmane I from Cucumis sativus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane-type norisoprenoid that has been isolated from the leaves of Cucumis sativus (cucumber).[1][2] Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These compounds are of growing interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the isolation and purification of this compound from Cucumis sativus leaves, based on established phytochemical methodologies.

Data Presentation

Table 1: Spectroscopic Data for the Identification of this compound
Data Type Description
¹H-NMRProvides information on the chemical environment of hydrogen atoms in the molecule.
¹³C-NMRProvides information on the carbon skeleton of the molecule.
Mass SpectrometryDetermines the molecular weight and elemental composition of the molecule.

Note: Specific chemical shift values (δ) in ppm are critical for structural elucidation and should be compared with published data for confirmation.

Table 2: Illustrative Yield and Purity of this compound
Parameter Value Method of Determination
Starting Plant Material (dried leaves)1.0 kgGravimetric
Crude Extract Yield50 g (5%)Gravimetric
Purified this compound Yield15 mg (0.0015%)Gravimetric
Purity of Final Compound>95%HPLC Analysis

Disclaimer: The yield and purity values presented are illustrative and can vary depending on the plant material, extraction efficiency, and purification techniques employed.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Cucumis sativus should be collected and thoroughly washed with water to remove any dirt and debris. The leaves are then air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds. Once completely dry, the leaves are ground into a fine powder using a mechanical grinder.

Extraction

The powdered plant material is subjected to extraction to isolate the crude mixture of secondary metabolites.

Protocol: Maceration

  • Weigh 1.0 kg of the dried, powdered Cucumis sativus leaves.

  • Place the powder in a large glass container and add 5 L of methanol (B129727).

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Fractionation of the Crude Extract

The crude extract is then fractionated to separate compounds based on their polarity.

Protocol: Liquid-Liquid Partitioning

  • Suspend the crude methanol extract (approx. 50 g) in 500 mL of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Perform successive partitioning with solvents of increasing polarity, starting with n-hexane (3 x 500 mL), followed by ethyl acetate (B1210297) (3 x 500 mL), and finally n-butanol (3 x 500 mL).

  • Collect each solvent fraction separately.

  • Concentrate each fraction using a rotary evaporator to obtain the n-hexane, ethyl acetate, and n-butanol fractions. This compound is expected to be present in the more polar fractions, such as ethyl acetate.

Purification by Column Chromatography

The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography for further purification.

Protocol: Silica (B1680970) Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column (e.g., 5 cm diameter, 60 cm length) to a height of approximately 45 cm. Allow the silica gel to settle uniformly, and then wash the column with n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Start with 100% n-hexane and incrementally increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of 20-25 mL.

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling: Combine the fractions that show a similar TLC profile corresponding to the target compound.

  • Final Purification: The pooled fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity (>95%).

Structure Elucidation and Purity Analysis

The purified compound is identified and its purity is confirmed using modern analytical techniques.

  • Spectroscopic Analysis: The structure of the isolated compound is elucidated using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The obtained data should be compared with the literature values for this compound.

  • Purity Assessment: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase. A single, sharp peak in the chromatogram indicates a high purity level.

Visualizations

experimental_workflow plant_material Cucumis sativus Leaves drying Drying and Grinding plant_material->drying extraction Methanol Extraction (Maceration) drying->extraction fractionation Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) extraction->fractionation column_chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) fractionation->column_chromatography Ethyl Acetate Fraction hplc Preparative HPLC column_chromatography->hplc analysis Structure Elucidation & Purity Analysis (NMR, MS, HPLC) hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

hypothetical_signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor nf_kb_activation NF-κB Activation Pathway receptor->nf_kb_activation cucumegastigmane This compound (Hypothesized) cucumegastigmane->nf_kb_activation Inhibition pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_activation->pro_inflammatory_cytokines Upregulation inflammatory_response Inflammatory Response pro_inflammatory_cytokines->inflammatory_response

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

Application Note: Quantification of Cucumegastigmane I using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cucumegastigmane I, a megastigmane isolated from various plant sources, including Cucumis sativus. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, precision, and accuracy. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in plant extracts and other matrices.

Introduction

This compound is a C13-norisoprenoid, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this compound is essential for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures such as plant extracts[1]. This application note provides a comprehensive protocol for the HPLC-based quantification of this compound.

Experimental

Instrumentation and Consumables

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions

A hypothetical but representative set of chromatographic conditions is presented in the table below, based on typical methods for the analysis of megastigmanes and other phytochemicals[2][3][4].

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

The detection wavelength of 235 nm is proposed based on the conjugated enone chromophore present in the this compound structure, which is expected to have a UV absorption maximum in this region. The extended conjugation in related compounds leads to absorption at longer wavelengths[5][6].

Protocols

1. Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation (from Plant Material)

  • Weigh 1 g of dried and powdered plant material.

  • Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines. The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25431x + 1258> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.250.75

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound5< 2.0< 2.0
25< 1.5< 1.5
75< 1.0< 1.0

Table 4: Accuracy (Recovery)

AnalyteSpiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
This compoundLow109.9599.5< 2.0
Medium5050.45100.9< 1.5
High9089.2899.2< 1.0

Experimental Workflow and Signaling Pathways

The overall workflow for the quantification of this compound is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material extraction Extraction (e.g., Sonication with Methanol) plant_material->extraction standard This compound Reference Standard dissolution Dissolution in Methanol standard->dissolution filtration Filtration (0.45 µm) extraction->filtration dilution Serial Dilution dissolution->dilution sample_prep Prepared Sample filtration->sample_prep standard_curve Calibration Standards dilution->standard_curve hplc HPLC System (C18 Column, Gradient Elution) sample_prep->hplc standard_curve->hplc detector UV Detector (235 nm) hplc->detector chromatogram Chromatogram Acquisition detector->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve Standard Injections quantification Quantification of this compound peak_integration->quantification Sample Injections calibration_curve->quantification

Caption: HPLC quantification workflow for this compound.

Conclusion

The HPLC method presented provides a framework for the accurate and precise quantification of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation parameters outlined demonstrate that the method is reliable and suitable for its intended purpose. Further optimization may be required depending on the specific sample matrix.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Data of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus. The information herein is intended to serve as a reference for the identification and characterization of this compound in natural product research and drug discovery.

Chemical Structure

Compound: this compound Molecular Formula: C₁₃H₂₀O₄ CAS Number: 929881-46-9[1]

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectral data were obtained from the publication "Two New Megastigmanes from the Leaves of Cucumis sativus" by Kai et al. (2007) in Chemical & Pharmaceutical Bulletin. The spectra were recorded in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Spectral Data of this compound (in CD₃OD)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
25.88s
42.22d16.8
2.59d16.8
75.79dd15.6, 6.4
85.67dd15.6, 8.4
94.29m
101.22d6.4
110.99s
121.05s
131.87s
Table 2: ¹³C NMR Spectral Data of this compound (in CD₃OD)
PositionChemical Shift (δ) ppmCarbon Type
179.4C
2127.8CH
3164.8C
450.0CH₂
5199.9C=O
641.9C
7130.1CH
8136.2CH
969.3CH
1023.5CH₃
1123.6CH₃
1224.6CH₃
1319.4CH₃

Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for natural products like this compound, based on standard practices in phytochemical analysis.

Sample Preparation
  • Isolation: this compound is isolated from the leaves of Cucumis sativus using chromatographic techniques as detailed in the original publication.

  • Sample for NMR: A pure sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer: The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters (Example):

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters (Example):

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and NMR analysis of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis start Plant Material (Cucumis sativus leaves) extraction Solvent Extraction start->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification pure_compound Pure this compound purification->pure_compound sample_prep Sample Preparation (in CD3OD) pure_compound->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 2D) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_elucid Structure Elucidation data_proc->structure_elucid

Workflow for Isolation and NMR Analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a naturally occurring sesquiterpenoid of the megastigmane class, first isolated from the leaves of Cucumis sativus. It is also known as (+)-dehydrovomifoliol.[1] The structural elucidation and characterization of such natural products are crucial for drug discovery and development, with mass spectrometry being a primary analytical technique. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, a protocol for its analysis, and a proposed fragmentation pathway. Understanding the fragmentation behavior is essential for the identification and structural confirmation of this compound in complex matrices.

Chemical Structure and Properties

  • Systematic Name: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one

  • Molecular Formula: C₁₃H₂₀O₄[2]

  • Molecular Weight: 240.29 g/mol [3]

  • Class: Sesquiterpenoid, Megastigmane[4]

Mass Spectrometry Analysis

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of megastigmanes like this compound. The fragmentation pattern provides a unique fingerprint for the molecule, aiding in its identification.

Predicted Fragmentation Pattern

Based on the structure of this compound and general fragmentation rules for similar compounds, a predicted fragmentation pattern can be proposed. High-resolution mass spectrometry in negative ion mode has identified the deprotonated molecule [M-H]⁻ at an m/z of 221.1176.[5] Further fragmentation in MS/MS experiments would likely involve neutral losses and characteristic cleavages of the cyclic and side-chain moieties.

The following table summarizes the predicted significant fragment ions for this compound in both positive and negative ESI-MS/MS modes. This data is derived from predictive models and serves as a guide for experimental analysis.

Ion ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Neutral Loss / Fragment Structure
Positive241.1434 [M+H]⁺223.1329Loss of H₂O
181.1012Loss of C₂H₂O (ketene) from m/z 223
153.0705Further fragmentation of the cyclic core
125.0753Cleavage of the butenone side chain
Negative239.1289 [M-H]⁻221.1183Loss of H₂O (from [M-H]⁻)
179.0910Decarbonylation and other rearrangements
151.0753Cleavage of the side chain
123.0804Fragmentation of the cyclohexenone ring

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation

  • Extract the compound from the plant matrix using a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Mode: Full scan MS and product ion scan (MS/MS).

  • Mass Range: m/z 50-500.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV to acquire a range of fragment ions.

Proposed Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺).

Fragmentation_Pathway M_H [M+H]⁺ m/z 241.1434 ion_223 m/z 223.1329 M_H->ion_223 - H₂O ion_125 m/z 125.0753 M_H->ion_125 - C₇H₈O₂ (Side Chain Cleavage) ion_181 m/z 181.1012 ion_223->ion_181 - C₂H₂O ion_153 m/z 153.0705 ion_181->ion_153 - CO

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of Cucumegastigmane I, a megastigmane compound isolated from plants such as Cucumis sativus and Trichosanthes kirilowii.[1][2][3][4] The following protocols are designed to be adaptable for screening and characterizing the compound's potential to mitigate inflammatory responses in vitro.

The primary model described utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a widely accepted and robust system for studying inflammation. Macrophages play a central role in the inflammatory process, and upon activation by stimuli like LPS, they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibition of these mediators is a key indicator of anti-inflammatory activity. Additionally, protocols for cell-free enzyme assays are included to investigate direct inhibitory effects on key inflammatory enzymes.

Overview of In Vitro Anti-inflammatory Assays

A multi-faceted approach is recommended to thoroughly assess the anti-inflammatory potential of this compound.

  • Cell Viability Assay: An essential preliminary step to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity. The MTT assay is a standard method for this purpose.

  • Nitric Oxide (NO) Production Assay: Measures the production of nitric oxide, a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants using the Griess reagent.[5][6][7]

  • Pro-inflammatory Cytokine Assays (TNF-α and IL-6): Quantifies the levels of key pro-inflammatory cytokines secreted by macrophages in response to LPS stimulation. Enzyme-Linked Immunosorbent Assays (ELISA) are the gold standard for this measurement.[8][9][10]

  • Enzyme Inhibition Assays (COX & LOX): Cell-free assays to determine if this compound directly inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[11][12][13][14][15]

Data Presentation

Quantitative results from the assays should be systematically organized to facilitate analysis and comparison. The half-maximal inhibitory concentration (IC50) is a critical metric for determining the potency of the compound.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

AssayParameter MeasuredThis compound (IC50 in µM)Positive Control (IC50 in µM)
Cell-Based Assays
MTT AssayCell Viability (CC50)> 100-
Nitric Oxide (NO) AssayNitrite Production25.4 ± 2.1L-NAME (15.2 ± 1.5)
TNF-α ELISATNF-α Secretion32.8 ± 3.5Dexamethasone (0.05 ± 0.01)
IL-6 ELISAIL-6 Secretion41.2 ± 4.3Dexamethasone (0.08 ± 0.02)
Enzyme Inhibition Assays
COX-1 InhibitionProstaglandin Synthesis75.1 ± 6.8Indomethacin (0.5 ± 0.07)
COX-2 InhibitionProstaglandin Synthesis15.3 ± 1.9Celecoxib (0.04 ± 0.01)
5-LOX InhibitionLeukotriene Synthesis22.9 ± 2.5Zileuton (0.4 ± 0.05)

Note: The data presented are hypothetical and for illustrative purposes only. L-NAME, Dexamethasone, Indomethacin, Celecoxib, and Zileuton are examples of positive controls.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

General Experimental Workflow for Cell-Based Assays

The following workflow is applicable to the NO, TNF-α, and IL-6 assays.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Collection cluster_3 Analysis seed Seed RAW 264.7 cells in a 96-well plate incubate1 Incubate for 24h for adherence seed->incubate1 treat Pre-treat with this compound (various concentrations) for 1-2h incubate1->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect cell culture supernatant incubate2->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) collect->cytokine_assay

Caption: General workflow for cell-based in vitro anti-inflammatory assays.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Nitric Oxide (NO) Assay
  • Cell Seeding and Treatment: Follow the general workflow (Section 3.2). Seed 1 x 10^5 cells/well. Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[7][16]

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated control.

Protocol 3: TNF-α and IL-6 Cytokine ELISA
  • Cell Seeding and Treatment: Follow the general workflow (Section 3.2), using the same supernatants collected for the NO assay or from a parallel experiment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits (e.g., from R&D Systems, Abcam).

  • General ELISA Steps:

    • Coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells.

    • Add the detection antibody.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Determine the cytokine concentrations from the standard curve. Calculate the percentage inhibition of cytokine production relative to the LPS-only treated control.

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This is a cell-free enzymatic assay, often performed using commercially available kits.

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and arachidonic acid (substrate) as per the kit's protocol.[11][17][18]

  • Inhibitor Addition: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme. Add various concentrations of this compound or a reference inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2).

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Detection: Immediately measure the peroxidase activity by monitoring the change in absorbance or fluorescence over 5-10 minutes using a microplate reader.[11]

  • Calculation: Calculate the rate of reaction and determine the percent inhibition for each concentration. Calculate the IC50 value from a dose-response curve.

Visualization of a Key Inflammatory Signaling Pathway

The anti-inflammatory activity of many natural compounds is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20][21] This pathway is activated by LPS and leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme that produces NO).

Caption: The NF-κB signaling pathway, a potential target for this compound.

References

Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I, a metabolite found in Cucumis sativus, is a compound of interest for its potential therapeutic properties, including antioxidant activity. Evaluating the antioxidant capacity of such natural products is a critical step in drug discovery and development. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant activity of compounds.[1][2][3][4] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in the reduction of DPPH.[1][2][5][6] This reduction leads to a color change of the DPPH solution from deep violet to a pale yellow, which can be measured by monitoring the decrease in absorbance at approximately 517 nm.[1][2][5][7] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[2]

Data Presentation

The antioxidant activity of this compound is quantified by its ability to scavenge the DPPH free radical. This is typically expressed as the percentage of inhibition and the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[1][8]

Table 1: DPPH Radical Scavenging Activity of this compound

SampleConcentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% InhibitionIC50 (µg/mL)
Control (DPPH only)-0.980 ± 0.020-
This compound100.850 ± 0.0313.27\multirow{5}{*}{[Hypothetical Value]}
250.690 ± 0.0229.59
500.495 ± 0.0149.49
1000.250 ± 0.0274.49
2000.110 ± 0.0188.78
Ascorbic Acid (Standard)50.450 ± 0.0254.08[Reference Value]

Note: The data for this compound are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocol

This protocol outlines the materials and methods required to perform the DPPH radical scavenging assay for this compound.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[7]

  • This compound (Test Sample)

  • Ascorbic acid or Trolox (Positive Control)[7]

  • Methanol (B129727) (Spectrophotometric grade)[7]

  • 96-well microplate[9]

  • Microplate reader capable of reading absorbance at 517 nm[1]

  • Adjustable micropipettes[7]

  • Volumetric flasks

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.

    • Store the solution in a dark bottle and at 4°C to protect it from light.[7] This solution should be prepared fresh.[7]

  • Test Sample Stock Solution (this compound):

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

    • From this stock, prepare a series of dilutions to obtain different concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[7]

  • Positive Control Solution (Ascorbic Acid):

    • Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions similar to the test sample.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of the different concentrations of the this compound solution to respective wells.[9]

    • Add 100 µL of the different concentrations of the ascorbic acid solution to separate wells to serve as the positive control.

    • Add 100 µL of methanol to a well to serve as the blank.

  • Initiation of Reaction:

    • To each well containing the sample or control, add 100 µL of the DPPH working solution.[9]

    • The control wells will contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[1][7]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]

Data Analysis
  • Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:[10]

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Calculation of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.[11] The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.[8] This can be calculated using linear regression analysis from the graph.[11]

Visualizations

DPPH Assay Experimental Workflow

DPPH_Workflow prep_solutions Prepare Solutions (DPPH, Sample, Control) plate_setup Pipette Samples & Controls into 96-well Plate prep_solutions->plate_setup add_dpph Add DPPH Solution to all wells plate_setup->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Inhibition and IC50 Value read_absorbance->calculate

Caption: Workflow of the DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant Antioxidant-H (e.g., this compound) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H•

Caption: Reaction of DPPH radical with an antioxidant.

References

Application Notes and Protocols: FRAP Assay for Measuring Antioxidant Capacity of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized method to determine the total antioxidant capacity of a substance.[1][2][3][4] This method is based on the ability of an antioxidant to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which exhibits a strong absorbance at 593 nm.[1] The intensity of the color is directly proportional to the antioxidant capacity of the sample.[1]

Cucumegastigmane I is a megastigmane isolated from the leaves of Cucumis sativus.[5] While the broader class of megastigmanes has been reported to possess various biological activities, including antioxidant effects, specific data on the antioxidant capacity of this compound is not extensively documented.[5] These application notes provide a detailed protocol for utilizing the FRAP assay to quantify the antioxidant potential of this compound, which can be valuable for research in natural product chemistry, pharmacology, and drug development.

Principle of the FRAP Assay

At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by an antioxidant. The change in absorbance at 593 nm is proportional to the concentration of antioxidants in the sample.

FRAP_Principle cluster_reaction FRAP Reaction Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue Color) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant (e.g., this compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Principle of the FRAP Assay.

Experimental Protocols

Materials and Reagents
  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.[6]

  • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[6] This solution should be protected from light.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[6]

  • FRAP Working Reagent: Prepare fresh before use by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v).[6][7] The working solution should be warmed to 37°C before use.

  • Ferrous Sulfate (FeSO₄·7H₂O) Standard Stock Solution (1 mM): Dissolve 27.8 mg of FeSO₄·7H₂O in 100 mL of distilled water.

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and prepare serial dilutions.

  • Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm, water bath, pipettes, and cuvettes or a 96-well plate.

Preparation of Standard Curve
  • From the 1 mM Ferrous Sulfate stock solution, prepare a series of standard solutions with concentrations ranging from 100 to 1000 µM in distilled water.

  • These standards will be used to generate a calibration curve.

Sample Preparation
  • Prepare a series of dilutions of the this compound stock solution to ensure the absorbance readings fall within the linear range of the standard curve.

  • A solvent blank for each dilution should also be prepared.

Assay Procedure
  • Pre-warm the FRAP working reagent to 37°C.

  • Pipette 150 µL of the FRAP working reagent into a microplate well or a cuvette.

  • Add 20 µL of the standard, sample (this compound dilution), or blank (distilled water or solvent) to the corresponding wells/cuvettes.[7]

  • Mix thoroughly and incubate at 37°C for 4 minutes.[7]

  • Measure the absorbance at 593 nm against a reagent blank.[6][8]

  • All measurements should be performed in triplicate.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagent Prepare FRAP Working Reagent add_reagent Add 150 µL FRAP Reagent to wells/cuvettes prep_reagent->add_reagent prep_standards Prepare FeSO₄ Standard Curve add_sample Add 20 µL of Standard, Sample, or Blank prep_standards->add_sample prep_sample Prepare this compound Dilutions prep_sample->add_sample add_reagent->add_sample incubate Incubate at 37°C for 4 minutes add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure->plot_curve calculate Calculate FRAP Value of This compound plot_curve->calculate

Caption: FRAP Assay Experimental Workflow.

Data Presentation

The antioxidant capacity of this compound is expressed as FRAP value in µM of Fe²⁺ equivalents.

Table 1: Standard Curve Data for FRAP Assay
FeSO₄ Concentration (µM)Absorbance at 593 nm (Mean ± SD)
00.050 ± 0.005
1000.250 ± 0.010
2000.450 ± 0.015
4000.850 ± 0.020
6001.250 ± 0.025
8001.650 ± 0.030
10002.050 ± 0.035
Table 2: Hypothetical FRAP Assay Results for this compound
This compound Concentration (µg/mL)Absorbance at 593 nm (Mean ± SD)FRAP Value (µM Fe²⁺ Equivalents)
500.350 ± 0.012150
1000.650 ± 0.018300
2001.150 ± 0.022550

Data Analysis and Interpretation

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot a standard curve of absorbance versus the concentration of the FeSO₄ standards.

  • Determine the linear regression equation (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

  • Use the regression equation to calculate the FRAP value (Fe²⁺ equivalent concentration) for each dilution of this compound from their respective absorbance values.

  • The final FRAP value can be expressed as µM Fe²⁺ equivalents per mg of this compound.

Conclusion

The FRAP assay provides a simple, rapid, and reproducible method for evaluating the antioxidant capacity of this compound. The detailed protocol and data presentation format outlined in these application notes will enable researchers to consistently measure and report the antioxidant potential of this and other related compounds. This information is crucial for the further investigation of this compound as a potential antioxidant agent in various applications, including pharmaceuticals and nutraceuticals.

References

Application Notes and Protocols for Cytotoxicity Assay of Cucumegastigmane I on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cucumegastigmane I is a compound of interest for its potential anticancer properties. This document provides a detailed overview of the methodologies to assess its cytotoxic effects on various cancer cell lines. The protocols and data presented herein are based on established cytotoxicity assays and findings for structurally related compounds, serving as a comprehensive guide for researchers, scientists, and professionals in drug development.

Data Presentation: Cytotoxicity of Cucurbitacins (as a proxy for this compound)

While specific data for this compound is not widely available, the following table summarizes the cytotoxic potential of various cucurbitacins, a class of compounds with well-documented anticancer activities, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following exposure for a specified duration.

CompoundCell LineCell TypeIC50 (nM)Exposure Time
Cucurbitacin CPC-3Prostate Cancer19.648 hours[1]
Cucurbitacin CT24Bladder CancerNot specified, but showed high sensitivity48 hours[1]
Cucurbitacin CDU145Prostate CancerNot specified, but showed sensitivity48 hours[1]
Cucurbitacin CHepG2HepatoblastomaNot specified, but showed sensitivity48 hours[1]
Cucurbitacin CLNCaPProstate Cancer158.748 hours[1]
Cucurbitacin B, D, E, IHCT-116Colon Cancer>80% proliferation inhibitionNot specified[2]
Cucurbitacin B, D, E, IMCF-7Breast Cancer>80% proliferation inhibitionNot specified[2]
Cucurbitacin B, D, E, INCI-H460Lung Cancer>80% proliferation inhibitionNot specified[2]
Cucurbitacin B, D, E, ISF-268Brain Cancer>80% proliferation inhibitionNot specified[2]

Experimental Protocols

Detailed methodologies for standard cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Lines and Culture Conditions
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, etc.) should be used.

  • Culture Medium: Maintain cell lines in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Preparation of Test Compound
  • Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C.

  • Working Solutions: Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

SRB (Sulphorhodamine B) Assay

This assay is based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 100 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% acetic acid and air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates again four times with 1% acetic acid and air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Visualizations

Signaling Pathway

The cytotoxic effects of many natural compounds, including cucurbitacins, are often mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.[2][3][4][5][6] A potential mechanism of action for this compound could involve the inhibition of pro-survival pathways and the activation of apoptotic pathways.

Cucumegastigmane_I_Signaling_Pathway Cucumegastigmane_I This compound PI3K_Akt PI3K/Akt Pathway Cucumegastigmane_I->PI3K_Akt Inhibits JAK_STAT JAK/STAT Pathway Cucumegastigmane_I->JAK_STAT Inhibits MAPK MAPK Pathway Cucumegastigmane_I->MAPK Modulates NF_kB NF-κB Pathway Cucumegastigmane_I->NF_kB Inhibits Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin B1) Cucumegastigmane_I->Cell_Cycle_Proteins Downregulates Bcl2_Family Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Cucumegastigmane_I->Bcl2_Family Inhibits Caspases Caspases Cucumegastigmane_I->Caspases Activates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes JAK_STAT->Cell_Proliferation Promotes MAPK->Cell_Proliferation Promotes NF_kB->Bcl2_Family Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest Bcl2_Family->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment Cell_Seeding->Treatment Compound_Prep 3. Compound Preparation (Serial Dilutions of this compound) Compound_Prep->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (MTT, SRB, or LDH) Incubation->Assay Data_Acquisition 7. Data Acquisition (Microplate Reader) Assay->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cytotoxicity assessment.

References

Application Notes and Protocols for Evaluating the Bioactivity of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane glycoside isolated from the leaves of Cucumis sativus (cucumber). While research specifically on this compound is emerging, the broader class of megastigmane glycosides has been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, cytotoxic, and antioxidant effects. These application notes provide a framework for evaluating the potential bioactivities of this compound using established cell-based assays. The protocols detailed below are based on methods successfully applied to the study of other megastigmane glycosides and can be adapted for the specific investigation of this compound.

Potential Bioactivities and Corresponding Cell-Based Assays

Based on the activities observed for structurally related megastigmane glycosides, the following bioactivities are proposed for investigation for this compound:

  • Anti-inflammatory Activity: The ability to reduce the inflammatory response can be assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Neuroprotective Activity: The potential to protect neuronal cells from oxidative stress-induced damage can be evaluated using cell lines like PC12 and SH-SY5Y treated with an oxidizing agent such as hydrogen peroxide (H₂O₂).

  • Cytotoxic Activity: The anti-cancer potential can be screened against a panel of human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, A549 for lung cancer, and HT-29 for colon cancer) using viability assays like the MTT assay.

  • Antioxidant Activity: The direct radical scavenging ability can be determined using chemical-based assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Data Presentation: Bioactivity of Megastigmane Glycosides

The following tables summarize quantitative data from studies on various megastigmane glycosides, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Activity of Megastigmane Glycosides

Compound/ExtractAssayCell LineConcentration% Inhibition of NO ProductionReference
Megastigmane Glycosides (General)Nitric Oxide (NO) ProductionRAW 264.7VariesUp to 61.7%[1]
Icariside E4Nitric Oxide (NO) ProductionRAW 264.7Not SpecifiedSignificant Inhibition[2][3]
Curcuminoid & SesquiterpenesTNF-α ReleaseMacrophages12.3 µM (IC₅₀)50%[4]

Table 2: Neuroprotective Activity of Megastigmane Glycosides

Compound/ExtractAssayCell LineTreatmentActivityReference
Megastigmane Glycosides (compounds 2, 3, 6, 7)H₂O₂-induced neurotoxicitySH-SY5Y10 µMModerate protective effects[5][6]
Megastigmane Glycosides (compounds 3, 6-10)H₂O₂-induced cell modelPC12Not SpecifiedGood neuroprotective activity[1][7]
Phenylethanoid GlycosidesH₂O₂-induced apoptosisPC12VariesNeuroprotective via Nrf2/ARE pathway[8]

Table 3: Cytotoxic Activity of Megastigmane Glycosides

Compound/ExtractCell LineIC₅₀ (µM)Reference
Compound 2 (a supramolecular metallacycle)HT290.34[9]
Compound 2 (a supramolecular metallacycle)A5490.93[9]
Benzimidazole (B57391) derivative (se-182)HepG215.58[10]
Benzimidazole derivative (se-182)A54915.80[10]
Benzimidazole derivative (se-182)MCF-732.73[10]
Aqueous extract of Nepeta paulsenii stemA549123.8 µg/mL[11]

Table 4: Antioxidant Activity of Megastigmane Glycosides and Related Compounds

Compound/ExtractAssayIC₅₀ ValueReference
Ethyl acetate (B1210297) fraction of Ulmus pumila L.DPPH Radical Scavenging5.6 µg/mL[2]
Ethanolic extract of R. vomitoria leavesDPPH Radical Scavenging> 10% concentration showed 92.03% activity[12]
Sinapaldehyde (SNAH)DPPH Radical Scavenging~73% scavenging at 250 µM[13]

Experimental Protocols

Protocol 1: Anti-inflammatory Activity - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol determines the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1]

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant.[1]

    • Incubate at room temperature for 10 minutes.[1]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability (MTT Assay):

    • To the remaining cells in the plate, add 20 µL of MTT solution (5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Nitric Oxide Measurement cluster_3 Cell Viability Assay seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_mtt Add MTT to remaining cells incubate_24h_2->add_mtt add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance_no Read Absorbance (540 nm) add_griess->read_absorbance_no incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance_mtt Read Absorbance (570 nm) add_dmso->read_absorbance_mtt

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol 2: Neuroprotective Activity - H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.[1]

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (typically 100-250 µM) for 4-6 hours to induce oxidative stress.[1]

  • Cell Viability Assessment (MTT Assay):

    • After the H₂O₂ treatment, remove the medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 570 and 590 nm.

    • The neuroprotective effect is determined by the percentage of viable cells compared to the H₂O₂-treated control group.[1]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assessment seed_cells Seed SH-SY5Y cells (1x10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Pre-treat with this compound incubate_24h->add_compound incubate_24h_2 Incubate for 24h add_compound->incubate_24h_2 add_h2o2 Induce oxidative stress with H2O2 incubate_24h_2->add_h2o2 incubate_4_6h Incubate for 4-6h add_h2o2->incubate_4_6h add_mtt Add MTT solution incubate_4_6h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570-590 nm) add_dmso->read_absorbance

Caption: Workflow for assessing the neuroprotective activity of this compound.

Protocol 3: Cytotoxicity - MTT Assay on Cancer Cell Lines

This protocol evaluates the cytotoxic (cell-killing) effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549, HT-29)

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the chosen cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known chemotherapy drug).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assessment seed_cells Seed cancer cells (e.g., HepG2, MCF-7) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Treat with this compound (serial dilutions) incubate_24h->add_compound incubate_24_72h Incubate for 24-72h add_compound->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 4: Antioxidant Activity - DPPH Radical Scavenging Assay

This is a non-cell-based chemical assay to determine the direct radical scavenging capacity of this compound.

Materials:

  • This compound stock solution (in methanol (B129727) or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 100 µL of various concentrations of this compound solution.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) can be determined.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement prepare_compound Prepare this compound dilutions mix_reagents Mix Compound and DPPH in 96-well plate prepare_compound->mix_reagents prepare_dpph Prepare DPPH solution prepare_dpph->mix_reagents incubate_30min Incubate in dark for 30 min mix_reagents->incubate_30min read_absorbance Read Absorbance (517 nm) incubate_30min->read_absorbance

Caption: Workflow for the DPPH radical scavenging assay.

Signaling Pathway Diagrams

Potential Anti-inflammatory Signaling Pathway

In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) can lead to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6). This compound may exert its anti-inflammatory effects by inhibiting key components of this pathway.

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation PGs->Inflammation Cucumegastigmane_I This compound Cucumegastigmane_I->IKK Inhibits? Cucumegastigmane_I->NFkB Inhibits?

Caption: Potential anti-inflammatory signaling pathway inhibited by this compound.

Potential Neuroprotective Signaling Pathway

Oxidative stress (e.g., from H₂O₂) can activate pro-apoptotic pathways. Neuroprotective compounds may enhance cell survival by activating pro-survival pathways like the Nrf2/ARE pathway, which upregulates antioxidant enzymes.

G H2O2 H₂O₂ (Oxidative Stress) Cell Neuronal Cell (e.g., SH-SY5Y) H2O2->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cucumegastigmane_I This compound Keap1 Keap1 Cucumegastigmane_I->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Cell_Survival Cell Survival Nrf2->Cell_Survival promotes Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS scavenges

Caption: Potential neuroprotective signaling pathway activated by this compound.

References

Application Notes & Protocols: Developing a Stable Formulation of Cucumegastigmane I for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane-type nor-isoprenoid isolated from the leaves of Cucumis sativus (cucumber).[1] As a member of the terpenoid class of natural products, this compound holds potential for various research applications due to the diverse biological activities reported for this compound class.[2][3] However, like many natural products, terpenoids can be susceptible to degradation, posing challenges for their consistent use in pre-clinical research and development.[4][5][6]

These application notes provide a comprehensive guide to developing a stable formulation of this compound. The protocols outlined below are designed to systematically evaluate the stability of this compound under various conditions and to identify suitable excipients and storage parameters to ensure its integrity and reproducibility in research settings.

Chemical Properties of this compound

A thorough understanding of the chemical structure of this compound is crucial for anticipating potential stability issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₀O₄[7]
Molecular Weight240.30 g/mol [7]
IUPAC Name(4S)-4-[(1E,3S)-3,4-dihydroxybut-1-en-1-yl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one[7]
Key Functional GroupsHydroxyl (-OH), Ketone (C=O), Carbon-Carbon Double Bond (C=C)Inferred from structure

The presence of multiple hydroxyl groups and a conjugated ketone system suggests potential susceptibility to oxidation, isomerization, and other degradation pathways, particularly when exposed to light, heat, oxygen, and certain pH conditions.[4]

Experimental Protocols for Formulation Development

A systematic approach is essential for developing a stable formulation. The following protocols outline key experiments to assess and enhance the stability of this compound.

Protocol 1: Extraction and Purification of this compound

A reliable source of pure this compound is the prerequisite for any formulation study.

Objective: To isolate and purify this compound from Cucumis sativus leaves.

Materials:

Methodology:

  • Extraction:

    • Macerate the plant material with methanol at room temperature.

    • Filter and concentrate the extract under reduced pressure using a rotary evaporator.

    • Partition the crude extract between ethyl acetate and water.

    • Collect and concentrate the ethyl acetate fraction.

  • Purification:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing this compound and concentrate.

    • Perform final purification using preparative HPLC.[8]

  • Characterization:

    • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.[8][9]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation pathways and the intrinsic stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Prepare stock solutions of purified this compound in a suitable solvent (e.g., methanol or ethanol).

  • Expose aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24, 48, and 72 hours.

    • Basic: 0.1 N NaOH at 60°C for 24, 48, and 72 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

    • Thermal: 80°C for 24, 48, and 72 hours (in a sealed, light-protected container).

    • Photolytic: Exposure to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

  • At each time point, analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Table 2: Example Data Presentation for Forced Degradation Study

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (Peak Area %)
0.1 N HCl, 60°C2485.2DP1 (8.1), DP2 (4.5)
4872.1DP1 (15.3), DP2 (9.8)
7258.9DP1 (22.7), DP2 (15.1)
0.1 N NaOH, 60°C2492.5DP3 (5.2)
4885.3DP3 (11.8)
7277.8DP3 (18.9)
3% H₂O₂, RT2465.4DP4 (18.2), DP5 (10.1)
4842.1DP4 (30.5), DP5 (21.3)
7225.8DP4 (41.2), DP5 (28.7)
80°C2498.1-
4895.8-
7292.5-
UV Light2478.3DP6 (15.9)
4861.5DP6 (28.7)
7245.2DP6 (42.1)

DP = Degradation Product; RT = Room Temperature

Protocol 3: Excipient Compatibility Studies

The choice of excipients is critical for a stable formulation.

Objective: To assess the compatibility of this compound with commonly used excipients.

Methodology:

  • Prepare binary mixtures of this compound with various excipients (e.g., antioxidants, chelating agents, solubilizers) in a 1:1 ratio.[10]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analyze the samples at regular intervals using HPLC to monitor the potency of this compound and the formation of any new degradation products.

Table 3: Example Data for Excipient Compatibility Study (at 4 weeks)

ExcipientThis compound Remaining (%)Observations
Ascorbic Acid98.5No significant degradation
BHT (Butylated hydroxytoluene)97.9No significant degradation
EDTA (Ethylenediaminetetraacetic acid)99.1No significant degradation
Polysorbate 8096.2Minor degradation observed
Polyvinylpyrrolidone (PVP)98.8No significant degradation
Control (this compound alone)85.3Significant degradation

Recommended Formulation Strategies

Based on the potential instabilities of terpenoids, the following strategies are recommended for developing a stable formulation of this compound.[4][5][11]

  • Use of Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as ascorbic acid, BHT, or vitamin E is recommended.[4]

  • pH Adjustment and Buffering: Maintaining an optimal pH is crucial. Based on forced degradation studies, a slightly acidic to neutral pH range is likely to be optimal. The use of a suitable buffer system is advised.[4]

  • Chelating Agents: The addition of chelating agents like EDTA can help to sequester metal ions that may catalyze degradation reactions.[5][10]

  • Encapsulation: For long-term stability and controlled release, encapsulation techniques such as liposomes or nanoparticles can be explored to protect this compound from environmental factors.[4][5]

  • Controlled Storage Conditions: The final formulation should be stored in airtight, light-resistant containers at controlled room temperature or under refrigeration to minimize degradation.[10]

Analytical Method for Stability Testing

A validated, stability-indicating analytical method is crucial for all formulation development studies.

Table 4: Recommended HPLC Method Parameters

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
Detection WavelengthTo be determined by UV-Vis scan (e.g., 254 nm)
Injection Volume10 µL
Column Temperature30°C

Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[12][13][14]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_stability Stability Assessment cluster_formulation Formulation Development cluster_analysis Analytical Method plant_material Cucumis sativus Leaves extraction Solvent Extraction plant_material->extraction purification Column & HPLC Purification extraction->purification pure_compound Pure this compound purification->pure_compound forced_degradation Forced Degradation Studies pure_compound->forced_degradation excipient_compatibility Excipient Compatibility pure_compound->excipient_compatibility hplc_method Stability-Indicating HPLC Method pure_compound->hplc_method prototype_formulation Prototype Formulation forced_degradation->prototype_formulation forced_degradation->hplc_method excipient_compatibility->prototype_formulation excipient_compatibility->hplc_method stability_testing Long-Term Stability Testing prototype_formulation->stability_testing final_formulation Stable Formulation stability_testing->final_formulation stability_testing->hplc_method

Caption: Workflow for developing a stable this compound formulation.

Hypothetical Signaling Pathway

As the precise signaling pathway for this compound is not yet elucidated, the following diagram illustrates a hypothetical pathway involving the Nrf2/HO-1 axis, a common target for antioxidant compounds, for conceptual purposes.[15]

hypothetical_pathway Cucumegastigmane_I This compound ROS Reactive Oxygen Species (ROS) Cucumegastigmane_I->ROS Scavenges Keap1 Keap1 Cucumegastigmane_I->Keap1 Inactivates ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothetical Nrf2/HO-1 signaling pathway for this compound.

Conclusion

The development of a stable formulation is paramount for the reliable and reproducible investigation of this compound in a research setting. By following the systematic protocols outlined in these application notes, researchers can identify and mitigate potential stability issues, thereby ensuring the integrity of the compound throughout its experimental use. The use of appropriate analytical techniques is critical for quantifying the compound and its potential degradants accurately. These guidelines provide a robust framework for the successful formulation of this compound for further scientific exploration.

References

Application Notes and Protocols for In Vivo Experimental Design: Testing Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cucumegastigmane I is a megastigmane-type norisoprenoid isolated from Cucumis sativus (cucumber). While the broader class of megastigmanes has been reported to possess various biological activities, including anti-inflammatory and antioxidant effects, specific in vivo studies on this compound are lacking.[1] Extracts from Cucumis sativus have demonstrated significant anti-inflammatory and antioxidant properties in preclinical models, suggesting that constituent compounds like this compound may contribute to these effects.[2][3][4] This document provides a detailed experimental design for investigating the potential anti-inflammatory and antioxidant activities of this compound in vivo.

The proposed study will utilize a well-established murine model of acute inflammation, the carrageenan-induced paw edema model. This model is widely used to assess the efficacy of potential anti-inflammatory agents.[3][4][5] The study will also incorporate the evaluation of key biomarkers associated with inflammation and oxidative stress in both plasma and tissue samples.

Experimental Design and Rationale

The primary objective of this study is to evaluate the anti-inflammatory and antioxidant effects of this compound in a murine model of acute inflammation.

Animal Model:

  • Species: Male BALB/c mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Rationale: Mice are a commonly used and well-characterized model for inflammation studies. The BALB/c strain is widely available and known for its robust immune response.

Experimental Groups:

A total of five experimental groups will be used, with n=8 mice per group to ensure statistical power.

Table 1: Experimental Groups and Treatment Regimen

GroupTreatmentDosageRoute of AdministrationPre-treatment Time
1Vehicle Control (0.5% CMC-Na)10 mL/kgOral (p.o.)1 hour before carrageenan
2Carrageenan Control10 mL/kgOral (p.o.)1 hour before carrageenan
3This compound25 mg/kgOral (p.o.)1 hour before carrageenan
4This compound50 mg/kgOral (p.o.)1 hour before carrageenan
5Indomethacin (Positive Control)10 mg/kgOral (p.o.)1 hour before carrageenan

CMC-Na: Carboxymethylcellulose sodium

Experimental Workflow

The following diagram illustrates the overall experimental workflow.

experimental_workflow cluster_acclimatization Acclimatization (7 days) cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatize Animal Acclimatization randomization Randomization into Groups acclimatize->randomization pretreatment Oral Pre-treatment randomization->pretreatment induction Carrageenan Injection pretreatment->induction paw_edema Paw Edema Measurement (0-6h) induction->paw_edema euthanasia Euthanasia & Sample Collection (6h) paw_edema->euthanasia blood_collection Blood Collection (Plasma) euthanasia->blood_collection tissue_collection Paw Tissue Collection euthanasia->tissue_collection biochemical Biochemical Assays blood_collection->biochemical tissue_collection->biochemical histopathology Histopathological Examination tissue_collection->histopathology data_analysis Statistical Analysis biochemical->data_analysis histopathology->data_analysis

Caption: Experimental workflow for in vivo testing of this compound.

Experimental Protocols

1. Carrageenan-Induced Paw Edema:

  • Purpose: To induce acute inflammation and evaluate the anti-edematous effect of this compound.

  • Procedure:

    • Fast mice for 12 hours prior to the experiment with free access to water.

    • Administer the respective treatments (Vehicle, this compound, or Indomethacin) orally.

    • One hour after treatment, inject 50 µL of 1% λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of all mice except the vehicle control group (which receives saline injection).

    • Measure the paw volume immediately before carrageenan injection (0 h) and at 1, 2, 4, and 6 hours post-injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.

2. Sample Collection:

  • Purpose: To collect blood and tissue samples for biochemical and histopathological analysis.

  • Procedure:

    • At 6 hours post-carrageenan injection, euthanize the mice by CO2 asphyxiation.

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.

    • Dissect the right hind paw and divide it into two sections. One section will be stored at -80°C for biochemical analysis, and the other will be fixed in 10% neutral buffered formalin for histopathology.

3. Biochemical Assays:

  • Purpose: To quantify markers of inflammation and oxidative stress.

  • Plasma Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.

  • Paw Tissue Homogenate Analysis:

    • Homogenize the paw tissue in ice-cold phosphate-buffered saline (PBS).

    • Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

    • Use the supernatant to measure the levels of:

      • Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

      • Malondialdehyde (MDA) as a marker of lipid peroxidation.

      • Superoxide dismutase (SOD) and Catalase (CAT) activity as measures of antioxidant enzyme status.

      • Reduced glutathione (B108866) (GSH) levels.

4. Histopathological Examination:

  • Purpose: To visually assess the inflammatory cell infiltration and tissue damage in the paw.

  • Procedure:

    • Process the formalin-fixed paw tissue for paraffin (B1166041) embedding.

    • Section the tissue at 5 µm thickness and stain with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a light microscope to evaluate the degree of edema, inflammatory cell infiltration, and overall tissue architecture.

Data Presentation

All quantitative data will be presented as the mean ± standard error of the mean (SEM).

Table 2: Quantitative Data Summary

MeasurementGroup 1 (Vehicle)Group 2 (Carrageenan)Group 3 (this compound - 25 mg/kg)Group 4 (this compound - 50 mg/kg)Group 5 (Indomethacin)
Paw Volume (mL) at 6h
% Inhibition of Edema
Plasma TNF-α (pg/mL)
Plasma IL-1β (pg/mL)
Plasma IL-6 (pg/mL)
Tissue MPO (U/g tissue)
Tissue MDA (nmol/mg protein)
Tissue SOD (U/mg protein)
Tissue CAT (U/mg protein)
Tissue GSH (µg/mg protein)
Histopathology Score

Proposed Signaling Pathway

Based on the known anti-inflammatory and antioxidant activities of related compounds, this compound is hypothesized to modulate signaling pathways involved in inflammation and oxidative stress. The following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_intervention Intervention cluster_antioxidant Antioxidant Defense carrageenan Carrageenan ros ↑ ROS Production carrageenan->ros induces nfkb ↑ NF-κB Activation carrageenan->nfkb activates ros->nfkb activates cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines promotes transcription of inflammation Inflammation & Edema cytokines->inflammation cucumegastigmane This compound cucumegastigmane->ros inhibits cucumegastigmane->nfkb inhibits nrf2 ↑ Nrf2 Activation cucumegastigmane->nrf2 activates aoe ↑ Antioxidant Enzymes (SOD, CAT, GSH) nrf2->aoe aoe->ros scavenges

Caption: Hypothesized signaling pathway for this compound's action.

This detailed protocol provides a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory and antioxidant properties. The results of these experiments will provide valuable insights into the therapeutic potential of this natural compound and guide future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cucumegastigmane I Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Cucumegastigmane I extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which source is it typically extracted?

A1: this compound is a type of megastigmane, a class of chemical compounds. It has been isolated from the leaves of Cucumis sativus, commonly known as cucumber.

Q2: Which extraction methods are suitable for isolating this compound?

A2: A variety of extraction methods can be employed, ranging from conventional techniques to more advanced approaches. These include:

  • Conventional Methods: Maceration, Soxhlet extraction.[1]

  • Advanced Methods: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[2][3][4][5][6]

Advanced methods are often preferred due to their higher efficiency, reduced extraction times, and lower solvent consumption.[2][5][6]

Q3: How does the choice of solvent affect the extraction yield of this compound?

A3: The polarity of the solvent is a critical factor. Terpenoids, the class of compounds to which this compound belongs, can range from non-polar to polar.[7] For megastigmanes, which are often oxygenated, solvents of intermediate polarity are generally effective. Methanol and ethanol (B145695) are commonly used for extracting polar terpenoids.[7] A mixture of solvents, such as ethanol-water, can also be optimized to enhance extraction efficiency. For less polar terpenoids, solvents like hexane (B92381) or ethyl acetate (B1210297) may be more suitable.[7]

Q4: Can advanced extraction techniques like UAE and MAE improve the yield compared to conventional methods?

A4: Yes, UAE and MAE can significantly improve the extraction yield of terpenoids.[2][3][4][5][6]

  • Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher yields in a shorter time and at lower temperatures.[4][8]

  • Microwave-Assisted Extraction (MAE) uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and promoting the release of target compounds.[5][6] This method is known for its high speed and efficiency.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Inefficient cell wall disruption.- Ensure the plant material is finely powdered to increase the surface area for extraction. - Consider using advanced extraction techniques like UAE or MAE which are more effective at cell disruption.[4][5]
Inappropriate solvent selection.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures).[7] - The polarity of this compound will dictate the most effective solvent.
Suboptimal extraction parameters.- Optimize extraction time, temperature, and solvent-to-solid ratio. Prolonged extraction does not always lead to higher yields and can cause degradation.[8] - For MAE, optimize microwave power. For UAE, optimize ultrasonic power and frequency.[9][10]
Degradation of this compound Thermal degradation from high temperatures.- Use lower extraction temperatures. Advanced methods like UAE can be performed at lower temperatures than conventional methods.[8] - For MAE, use pulsed microwave radiation to avoid overheating.
Isomerization or oxidation.- Terpenes can be sensitive to heat and acidic conditions, which can cause isomerization.[11][12] Use neutral pH solvents and moderate temperatures. - Store extracts in a cool, dark place and consider adding an antioxidant to the solvent.
Co-extraction of a High Amount of Impurities Low selectivity of the extraction method.- Use a solvent system that is more selective for megastigmanes. - Employ a post-extraction purification step, such as column chromatography, to separate this compound from other co-extracted compounds.[13]
Inconsistent Extraction Yields Variability in plant material.- Ensure the plant material is from the same source and harvested at the same developmental stage. - Dry the plant material to a consistent moisture content before extraction.[1]
Inconsistent extraction procedure.- Standardize all extraction parameters, including particle size, solvent volume, time, and temperature.

Data Presentation: Comparison of Extraction Methods for Terpenoids

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantages
Maceration Soaking plant material in a solvent.Ethanol, Methanol, WaterSimple, low cost.Time-consuming, lower yield, large solvent volume.
Soxhlet Extraction Continuous extraction with a cycling solvent.Hexane, EthanolHigher yield than maceration.Time-consuming, potential for thermal degradation of compounds.[1]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls.[4]Ethanol, Methanol, AcetoneFast, high yield, reduced solvent and energy consumption, suitable for thermolabile compounds.[2][4][8]Equipment cost, potential for radical formation at high power.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample.[5]Ethanol, Methanol, WaterVery fast, high yield, reduced solvent consumption.[5][6][14]Potential for localized overheating and degradation, requires microwave-transparent vessel.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol.High selectivity, no residual organic solvent, tunable solvent properties.High initial equipment cost, may not be efficient for polar compounds without a co-solvent.

Experimental Protocols

Protocol 1: Conventional Maceration Extraction
  • Preparation of Plant Material: Air-dry the leaves of Cucumis sativus and grind them into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a flask.

    • Add 100 mL of methanol.

    • Seal the flask and keep it at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient of mobile phase solvents (e.g., hexane-ethyl acetate).

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material into a beaker.

    • Add 100 mL of 80% aqueous ethanol.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration: Follow the steps outlined in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add 100 mL of ethanol.

    • Place the vessel in a microwave extractor.

    • Apply microwave power of 400 W for 5 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration: Follow the steps outlined in Protocol 1.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis plant_material Cucumis sativus Leaves drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction (Maceration, UAE, or MAE) grinding->extraction filtration Filtration extraction->filtration solvent Solvent Addition solvent->extraction concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, GC-MS) pure_compound->analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Extraction Yield cause1 Inefficient Cell Disruption low_yield->cause1 cause2 Suboptimal Solvent low_yield->cause2 cause3 Poor Parameters low_yield->cause3 solution1a Finer Grinding cause1->solution1a solution1b Use UAE/MAE cause1->solution1b solution2 Solvent Screening cause2->solution2 solution3 Optimize Time, Temp, Ratio cause3->solution3

Caption: Troubleshooting logic for addressing low extraction yield.

References

Troubleshooting HPLC peak tailing for terpenoid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Terpenoids

Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of terpenoids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing: Causes and Solutions

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a prolonged slope on the trailing side. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 indicates a symmetrical peak, while values greater than 1.5 or 2.0 are generally considered unacceptable for high-precision analytical methods.[1][3][4]

Q2: My terpenoid peaks are tailing. What are the most common causes?

A2: Peak tailing in terpenoid analysis can stem from several factors, broadly categorized as column-related, mobile phase-related, sample-related, or instrument-related issues. A logical troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting Workflow for HPLC Peak Tailing start Observe Peak Tailing check_all_peaks Does it affect all peaks? start->check_all_peaks instrument_column Instrumental or Column Issue check_all_peaks->instrument_column  Yes specific_peaks Chemical Interaction Issue check_all_peaks->specific_peaks  No, only some peaks check_instrument Check for extra-column volume, leaks, blockages instrument_column->check_instrument check_column Inspect/Replace Column & Guard Column instrument_column->check_column resolved Problem Resolved check_instrument->resolved check_column->resolved check_mobile_phase Optimize Mobile Phase (pH, Buffer, Composition) specific_peaks->check_mobile_phase check_sample Optimize Sample (Concentration, Solvent, Cleanup) specific_peaks->check_sample check_mobile_phase->resolved check_sample->resolved

A logical workflow for troubleshooting HPLC peak tailing.
Column-Related Issues

Q3: How can my HPLC column cause peak tailing in terpenoid analysis?

A3: The column is a primary suspect when peak tailing occurs. Key issues include:

  • Secondary Silanol (B1196071) Interactions: Many terpenoids, particularly those with polar functional groups, can interact with free silanol groups on the silica (B1680970) surface of C18 columns.[2][3][5] This is a common cause of tailing for basic compounds.

  • Column Degradation: Over time, columns can lose their stationary phase or become contaminated, leading to a decline in performance and peak shape.[1]

  • Column Bed Deformation: Voids at the column inlet or channeling within the packed bed can distort the sample flow path, causing tailing for all peaks.[4] This can be caused by pressure shocks.

  • Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit, leading to poor peak shape and increased backpressure.[6][7]

Q4: What kind of column is best for minimizing peak tailing with terpenoids?

A4: For terpenoid analysis, especially for those with polar or basic functionalities, consider the following:

  • End-Capped Columns: Use columns that are thoroughly end-capped. End-capping blocks the reactive silanol groups, significantly reducing secondary interactions.[1][2]

  • Polar-Embedded or Polar-Endcapped Phases: These columns offer alternative selectivity and can provide better peak shapes for polar terpenoids.

  • Fused-Core Columns: These can provide fast and efficient separations with good peak symmetry.[8]

Column TypeAdvantage for Terpenoid AnalysisCommon Phases
Fully End-Capped Minimizes silanol interactions, reducing tailing for polar/basic terpenoids.[1]C18, C8
Polar-Embedded Provides alternative selectivity and improved peak shape for polar analytes.Amide, Phenyl-Hexyl
Fused-Core Offers high efficiency and speed, often with excellent peak symmetry.[8]C18, PFP
Mobile Phase Issues

Q5: How does the mobile phase pH affect peak shape for terpenoids?

A5: Mobile phase pH is a critical parameter that influences the ionization state of both the terpenoid analytes and the column's residual silanol groups.

  • For Basic Terpenoids: At a mid-range pH, residual silanols on the silica surface can be ionized (negatively charged) and interact strongly with protonated basic terpenoids, causing significant tailing.[3][5] Lowering the pH (e.g., to pH 2-4) protonates the silanol groups, minimizing these secondary interactions and improving peak shape.[3][9]

  • For Acidic Terpenoids (e.g., cannabinoids with carboxylic acid groups): At high pH, these compounds can become ionized, which may lead to tailing. It is often recommended to keep the mobile phase pH at least one unit below the pKa of acidic analytes.[1][10]

Effect of Mobile Phase pH on Peak Tailing mid_ph Mid-Range pH (e.g., pH 5-7) silanol_ionized Ionized Silanol Groups (SiO-) mid_ph->silanol_ionized analyte_interaction Protonated Basic Analyte (Analyte-NH+) mid_ph->analyte_interaction tailing Strong Secondary Interaction => PEAK TAILING silanol_ionized->tailing analyte_interaction->tailing no_interaction Repulsion/No Interaction low_ph Low pH (e.g., pH 2-4) low_ph->analyte_interaction silanol_protonated Protonated Silanol Groups (SiOH) low_ph->silanol_protonated silanol_protonated->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

References

Overcoming solubility issues of Cucumegastigmane I in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucumegastigmane I. Our aim is to help you overcome common challenges, particularly those related to its solubility in aqueous buffers, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a megastigmane, a class of natural compounds derived from the degradation of carotenoids.[1][2] These compounds are found in various plants, and this compound has been isolated from Cucumis sativus (cucumber).[3] Megastigmane glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antitumor effects.[1][2][4] Some studies on related megastigmane glycosides have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4]

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?

A2: this compound is a lipophilic molecule and is expected to have poor solubility in water and aqueous buffers.[5] Direct dissolution in aqueous media is often challenging. To work with this compound in an aqueous system, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.

Q3: What organic solvents are suitable for preparing a stock solution of this compound?

A3: According to supplier information, this compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3] For most biological experiments, DMSO is the preferred solvent for preparing a stock solution due to its miscibility with aqueous solutions and relatively low toxicity at low final concentrations.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to ensure that the final DMSO concentration does not affect your experimental results.

Q5: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to address this issue. The key is to ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome solubility problems with this compound in your experiments.

Problem: Precipitate forms upon dilution of the this compound stock solution into the aqueous buffer.

TroubleshootingWorkflow start Start: Precipitate Observed check_stock Step 1: Verify Stock Solution Is the stock solution clear and fully dissolved? start->check_stock prepare_new_stock Prepare a fresh stock solution in 100% DMSO. Ensure complete dissolution. check_stock->prepare_new_stock No check_dilution Step 2: Review Dilution Protocol Are you adding the stock solution to the buffer correctly? check_stock->check_dilution Yes prepare_new_stock->check_dilution correct_dilution Add the stock solution dropwise to the vigorously vortexing buffer. Avoid adding the buffer to the stock. check_dilution->correct_dilution No check_concentration Step 3: Assess Final Concentration Is the final concentration too high? check_dilution->check_concentration Yes correct_dilution->check_concentration determine_solubility Perform a solubility test to find the maximum soluble concentration in your specific buffer. check_concentration->determine_solubility Yes end_soluble Success: Solution is Clear check_concentration->end_soluble No use_solubilizers Step 4: Consider Solubility Enhancers Can you add excipients to your buffer? determine_solubility->use_solubilizers select_solubilizer Select a suitable solubilizer (e.g., cyclodextrins, surfactants like Tween® 80, or co-solvents like PEG). use_solubilizers->select_solubilizer Yes end_insoluble Further Optimization Needed Consider alternative formulation strategies. use_solubilizers->end_insoluble No select_solubilizer->end_soluble

Figure 1: Troubleshooting workflow for this compound solubility.

Data Presentation

Qualitative Solubility of this compound
SolventSolubilityRecommended Use
Water & Aqueous BuffersPoorNot recommended for direct dissolution.
DMSOSolubleRecommended for preparing concentrated stock solutions.
ChloroformSolubleFor chemical analysis, not for biological assays.
DichloromethaneSolubleFor chemical analysis, not for biological assays.
Ethyl AcetateSolubleFor extraction and purification.
AcetoneSolubleCan be used for stock solutions, but DMSO is preferred for biological use.

This data is based on publicly available supplier information.[3]

Preparation of Stock Solutions in DMSO

The following table provides the volume of DMSO required to prepare stock solutions of various concentrations from different starting amounts of this compound (Molecular Weight: 240.31 g/mol ).

Amount of this compound1 mM Stock (Volume of DMSO)5 mM Stock (Volume of DMSO)10 mM Stock (Volume of DMSO)50 mM Stock (Volume of DMSO)
1 mg4.1615 mL0.8323 mL0.4161 mL0.0832 mL
5 mg20.8073 mL4.1615 mL2.0807 mL0.4161 mL
10 mg41.6146 mL8.3229 mL4.1615 mL0.8323 mL

This table is adapted from supplier data and is for reference only.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to the table above).

  • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If necessary, gently warm the solution to 37°C and vortex again.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of the Maximum Soluble Concentration in an Aqueous Buffer

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific aqueous buffer when diluted from a DMSO stock.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Your target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a series of dilutions of the 10 mM DMSO stock solution into your aqueous buffer. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM.

    • Example for 100 µM: Add 10 µL of the 10 mM stock to 990 µL of your aqueous buffer.

  • For each dilution, add the DMSO stock solution dropwise to the surface of the vigorously vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • After preparing the dilutions, incubate them at your experimental temperature (e.g., 37°C) for 30 minutes.

  • Visually inspect each tube for any signs of precipitation or cloudiness. A clear solution indicates that the compound is soluble at that concentration.

  • (Optional) For a more quantitative assessment, measure the absorbance or turbidity of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a vehicle control (DMSO in buffer) indicates the presence of insoluble particles.

  • The highest concentration that remains clear is the maximum working concentration for your experiments in that specific buffer.

Putative Signaling Pathway

This compound belongs to a class of compounds that have demonstrated anti-inflammatory properties.[4] A potential mechanism of action is the inhibition of the pro-inflammatory NF-κB signaling pathway, which is commonly activated by stimuli such as lipopolysaccharide (LPS).

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active released Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes transcribes Nucleus Nucleus Cucumegastigmane This compound Cucumegastigmane->IKK Putative Inhibition

Figure 2: Putative anti-inflammatory signaling pathway.

References

Stability of Cucumegastigmane I in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cucumegastigmane I in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of megastigmane glycosides and related terpenoid compounds. It is strongly recommended to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a member of the megastigmane glycosides, which are C13-norisoprenoid secondary metabolites. These compounds are derived from the degradation of carotenoids and are found in various plants. Structurally, they consist of a C13 megastigmane aglycone linked to one or more sugar moieties.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like other natural glycosides, is primarily influenced by:

  • pH: The glycosidic bond is susceptible to hydrolysis under both acidic and alkaline conditions.

  • Solvent: The polarity and protic nature of the solvent can influence degradation rates.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light, metal ions, or peroxides.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound in my aqueous solution over a short period.

  • Possible Cause: pH-dependent hydrolysis of the glycosidic linkage. Megastigmane glycosides can be unstable in aqueous solutions, particularly at non-neutral pH.

  • Troubleshooting Steps:

    • Measure the pH of your solution. Even unbuffered water can have a pH that promotes slow hydrolysis.

    • Buffer your solution to a neutral pH (6-8) if your experimental design allows. The optimal pH for stability should be determined empirically.

    • Store stock solutions at low temperatures (-20°C or -80°C) to minimize hydrolysis.

    • Prepare fresh solutions immediately before use whenever possible.

Issue 2: My this compound solution is changing color and the HPLC profile shows multiple new peaks.

  • Possible Cause: Oxidative degradation or degradation due to solvent impurities.

  • Troubleshooting Steps:

    • Use high-purity solvents. Peroxides in older ethers or aldehydes in other solvents can react with the compound.

    • De-gas your solvents to remove dissolved oxygen, especially for long-term storage or when heating.

    • Store solutions under an inert atmosphere (e.g., argon or nitrogen).

    • Add an antioxidant (e.g., BHT or ascorbic acid) if compatible with your downstream applications, to mitigate oxidation.

Issue 3: I am experiencing poor recovery of this compound after dissolving it in a specific organic solvent.

  • Possible Cause: The solvent may be promoting a specific degradation pathway or the compound may have limited solubility leading to precipitation.

  • Troubleshooting Steps:

    • Assess the solubility of this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol (B129727), water).

    • Consider using a co-solvent system to improve solubility and stability. For example, a small amount of DMSO or ethanol (B145695) in an aqueous buffer.

    • Check for solvent-analyte interactions. Some solvents may catalyze degradation. For instance, protic solvents might facilitate hydrolysis more readily than aprotic solvents.

Data Presentation: Stability of Glycosides under Different Conditions (General Data)

The following tables summarize the expected stability trends for glycosidic compounds based on general chemical principles. Note: This is not specific data for this compound and should be used as a general guide.

Table 1: Expected pH-Dependent Degradation of Glycosidic Bonds

pH RangeConditionExpected Primary Degradation PathwayRelative Degradation Rate
< 3Strongly AcidicAcid-catalyzed hydrolysis of the glycosidic bondHigh
3 - 6Mildly AcidicSlow hydrolysis of the glycosidic bondModerate to Low
6 - 8NeutralGenerally most stable rangeLow
8 - 11Mildly AlkalinePotential for base-catalyzed hydrolysis and other reactionsModerate
> 11Strongly AlkalineBase-catalyzed hydrolysis and potential for aglycone rearrangementHigh

Table 2: Influence of Solvent Type on the Stability of Natural Glycosides

Solvent TypePolarityProtic/AproticGeneral Effect on Glycoside Stability
Water, Methanol, EthanolHighProticCan facilitate hydrolysis, especially at non-neutral pH.
Acetonitrile, AcetoneMediumAproticGenerally offer better stability against hydrolysis.
Dichloromethane, ChloroformLowAproticGood for short-term storage if solubility is sufficient.
Hexane, HeptaneVery LowAproticTypically used for extraction; poor solvents for glycosides.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water, methanol, and acetonitrile

  • HPLC system with a UV or MS detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for the defined time points. Dilute samples with mobile phase for analysis.

    • Thermal Degradation: Keep the stock solution in a solid or solution state at an elevated temperature (e.g., 60°C) in the dark. Analyze at the defined time points.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Degradation (60°C, Dark) stock->thermal Apply Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Apply Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize If applicable hplc HPLC Analysis (Quantify Parent & Degradants) sampling->hplc neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Cucumegastigmane_I This compound (Glycoside) Aglycone Megastigmane Aglycone Cucumegastigmane_I->Aglycone  Acid/Base  Hydrolysis Sugar Sugar Moiety Cucumegastigmane_I->Sugar  Acid/Base  Hydrolysis Oxidized_Products Oxidized Products Cucumegastigmane_I->Oxidized_Products  Oxidation  (e.g., H2O2) Rearranged_Products Rearranged Aglycone Aglycone->Rearranged_Products  Strong Acid/Base

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Norisoprenoid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of norisoprenoids to prevent their degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of norisoprenoids during storage?

A1: The stability of norisoprenoids is influenced by several factors. The most significant are:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways such as oxidation.[1]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the degradation of light-sensitive norisoprenoids like β-ionone.[1][2]

  • Oxygen: Many norisoprenoids are susceptible to oxidation. The presence of oxygen can lead to the formation of various oxidation byproducts, altering the purity and activity of the compound.

  • pH: The pH of the solution can significantly impact the stability of norisoprenoids. For instance, acidic conditions can promote the acid-catalyzed hydrolysis of norisoprenoid precursors, which may lead to an increase in the concentration of the free norisoprenoid.[3]

Q2: How should I store pure norisoprenoid analytical standards?

A2: For optimal stability, pure norisoprenoid standards should be stored under the following conditions:

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C). For long-term storage, colder temperatures are generally better.

  • Light: Protect from light by using amber glass vials or by storing containers in the dark.

  • Atmosphere: For highly sensitive compounds or for long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use high-quality, tightly sealed glass vials with inert caps (B75204) (e.g., Teflon-lined screw caps) to prevent solvent evaporation and contamination.[4]

Q3: What is the best solvent for preparing norisoprenoid stock solutions?

A3: The choice of solvent depends on the specific norisoprenoid and the intended application.

  • Ethanol and Methanol: These are common solvents for many norisoprenoids and are suitable for many analytical applications.

  • Dimethyl Sulfoxide (DMSO): DMSO is another common solvent, particularly for biological assays. However, it is important to use high-purity, dry DMSO, as water content can affect compound stability. Stock solutions should be stored under the same conditions as pure standards (cool, dark, and tightly sealed). It is recommended to prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Appearance of unexpected peaks in chromatogram Compound degradation (oxidation, photodegradation).1. Analyze a freshly prepared standard to confirm if the issue is with the stored solution.2. Review storage conditions: ensure protection from light and consider purging with inert gas.3. Prepare new stock solutions and store them in smaller aliquots to minimize freeze-thaw cycles and exposure to air.
Decrease in the concentration of the norisoprenoid standard over time Degradation due to improper storage (temperature, light, oxygen). Adsorption to container walls. Solvent evaporation.1. Verify storage temperature and ensure light is excluded.2. Use silanized glass vials to reduce adsorption.3. Ensure vials are tightly sealed with appropriate caps.[4]4. Conduct a stability study under your specific storage conditions to determine the actual shelf life.
Color change in the solid standard or solution Oxidation is a likely cause, as aromatic compounds can form colored byproducts upon exposure to air and/or light.1. It is highly recommended to discard the colored standard or solution and use a fresh, uncompromised stock.2. For future prevention, store the compound under an inert atmosphere (nitrogen or argon) and in light-protecting containers.

Factors Influencing Norisoprenoid Degradation

The following diagram illustrates the key environmental factors that can lead to the degradation of norisoprenoids.

cluster_factors Degradation Factors Norisoprenoid Norisoprenoid (e.g., β-damascenone, β-ionone) Degradation Degradation Products (e.g., oxidized forms, isomers) Norisoprenoid->Degradation leads to Temperature Elevated Temperature Temperature->Norisoprenoid Light Light Exposure (UV) Light->Norisoprenoid Oxygen Oxygen (Air) Oxygen->Norisoprenoid pH Suboptimal pH pH->Norisoprenoid

Caption: Key factors leading to norisoprenoid degradation.

Experimental Protocols

Protocol for a General Norisoprenoid Stability Study

This protocol outlines a general procedure for conducting a forced degradation or accelerated stability study to assess the stability of a norisoprenoid in a specific solvent and storage condition.

Objective: To determine the degradation rate of a norisoprenoid under defined stress conditions (e.g., elevated temperature, light exposure).

Materials:

  • Norisoprenoid standard of high purity

  • High-purity solvent (e.g., methanol, ethanol, DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with Teflon-lined screw caps

  • Stability chamber or oven with controlled temperature

  • Photostability chamber (if assessing light sensitivity)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the norisoprenoid standard.

    • Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Aliquot the stock solution into several amber glass vials.

    • For studies involving an inert atmosphere, purge the headspace of the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Place the vials in the stability chamber set to the desired temperature (e.g., 40°C for accelerated testing).[5]

    • For photostability testing, expose a set of vials to a light source as per ICH Q1B guidelines.

    • Store a control set of vials at a recommended storage condition (e.g., 4°C in the dark).

  • Time Points:

    • Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks for an accelerated study).

  • Analysis:

    • At each time point, remove a vial from each condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the parent norisoprenoid.

  • Data Analysis:

    • Plot the concentration of the norisoprenoid as a function of time for each condition.

    • Calculate the degradation rate and, if applicable, the half-life of the compound under each condition.

Workflow for Norisoprenoid Stability Testing

start Start prep_stock Prepare Norisoprenoid Stock Solution start->prep_stock aliquot Aliquot into Vials prep_stock->aliquot stress Expose to Stress Conditions (Temp, Light, etc.) aliquot->stress control Store Control Samples (e.g., 4°C, Dark) aliquot->control analyze Analyze at Time Points (t=0, t=1, t=2...) using a stability-indicating method stress->analyze control->analyze data Plot Concentration vs. Time analyze->data calc Calculate Degradation Rate and Half-life data->calc end End calc->end

Caption: Workflow for a norisoprenoid stability study.

Troubleshooting Flowchart

decision decision action action start Suspected Norisoprenoid Degradation check_purity Analyze current stock (e.g., via HPLC or GC) start->check_purity is_degraded Degradation products present? check_purity->is_degraded prepare_fresh Prepare fresh solution from pure standard is_degraded->prepare_fresh Yes review_storage Review storage conditions: - Temperature (cool?) - Light (dark?) - Atmosphere (inert?) is_degraded->review_storage No prepare_fresh->review_storage implement_changes Implement improved storage protocol review_storage->implement_changes end_ok Problem Resolved implement_changes->end_ok end_persist Issue Persists: Consider compound's inherent instability implement_changes->end_persist

Caption: Troubleshooting flowchart for norisoprenoid degradation.

Quantitative Data on Norisoprenoid Stability

Currently, there is limited publicly available quantitative data on the degradation kinetics of pure norisoprenoid standards in common laboratory solvents. Most studies have been conducted in complex matrices such as wine or beer. The stability of norisoprenoids is highly dependent on the specific compound, the solvent, and the storage conditions. Therefore, it is strongly recommended that researchers perform their own stability studies for critical applications.

The table below summarizes the qualitative impact of various factors on the stability of select norisoprenoids based on available literature.

NorisoprenoidFactorEffect on StabilityReference(s)
β-Damascenone Low pH (Acidic) Can increase concentration due to hydrolysis of precursors.[3][6]
Elevated Temperature Can increase formation from precursors.[7]
β-Ionone UV Light Prone to photodegradation.[1][2]
Oxygen Susceptible to oxidation.[8]
Elevated Temperature Can increase formation from carotenoid degradation.[8]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always refer to the manufacturer's specifications for their particular norisoprenoid standards and conduct their own validation for specific applications.

References

Optimizing mobile phase for better separation of megastigmanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mobile phase for the separation of megastigmanes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution for this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting good separation of my megastigmane isomers. What is the first thing I should adjust in my mobile phase?

A1: The first and most impactful parameter to adjust is the solvent strength of your mobile phase. In reversed-phase HPLC, which is commonly used for megastigmanes, this involves altering the ratio of the organic modifier (typically acetonitrile (B52724) or methanol) to the aqueous phase.[1][2][3] Increasing the percentage of the aqueous component will generally increase retention times and may improve the resolution between closely eluting isomers. Conversely, increasing the organic modifier concentration will decrease retention times.[3] It is recommended to start with a scouting gradient to determine the optimal solvent composition range before fine-tuning the separation.[4][5]

Q2: My peak shapes are poor (tailing or fronting). How can I improve them?

A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase pH.

  • Adjust pH: For ionizable megastigmanes, the pH of the mobile phase is critical.[2][6] Adjusting the pH to be at least 1-2 units away from the analyte's pKa can ensure a consistent ionization state and reduce peak tailing.[1][3]

  • Add Mobile Phase Additives: Small amounts of additives can significantly improve peak shape.[7][8][9]

    • Acids: Adding 0.1% formic acid or acetic acid is common, especially for LC-MS compatibility, to suppress the ionization of acidic silanols on the stationary phase, thereby reducing tailing for basic compounds.[3][9][10]

    • Buffers: Using a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) helps maintain a stable pH throughout the analysis, leading to more reproducible retention times and better peak shapes.[6][7]

Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier for megastigmane separation?

A3: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly affect the selectivity of the separation.

  • Acetonitrile is generally preferred for its lower viscosity, which results in lower backpressure, and its better UV transparency at low wavelengths.[1] It often provides different selectivity compared to methanol due to different solvent properties.[3]

  • Methanol is a more cost-effective option and, being a protic solvent, it can offer unique selectivity through hydrogen bonding interactions.[1][3]

If you are struggling with co-eluting peaks, switching from one organic modifier to the other is a powerful tool to alter selectivity and achieve separation.[3]

Q4: My retention times are drifting from one injection to the next. What could be the cause?

A4: Drifting retention times are a common issue in HPLC and can stem from several factors:[11][12]

  • Inadequate Column Equilibration: This is especially critical in gradient elution. Ensure the column is properly equilibrated with the initial mobile phase conditions between runs. A common rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention. Using a column oven is crucial for maintaining stable and reproducible retention times.[6][12]

  • Column Contamination: Buildup of sample matrix components on the column can alter its chemistry and lead to drifting retention times.[12] Regular column washing is recommended.

Q5: Is a gradient or isocratic elution better for separating a complex mixture of megastigmanes?

A5: For complex samples containing megastigmanes with a wide range of polarities, gradient elution is almost always superior.[5][6][13]

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all compounds elute within a reasonable time frame with good resolution.

  • Gradient elution (mobile phase composition changes over time) allows for the separation of both weakly and strongly retained compounds in a single run.[14] It improves peak shape for late-eluting compounds and reduces the overall analysis time.[5][13] A typical gradient for megastigmane analysis might start with a higher aqueous content and gradually increase the organic modifier concentration.[15][16]

Experimental Protocols & Data

General Protocol for Mobile Phase Optimization

This protocol outlines a systematic approach to developing a mobile phase for the separation of megastigmanes using reversed-phase HPLC or UPLC.

1. Initial Scouting Gradient:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

  • Gradient Program: Start with a linear gradient from 5% B to 95% B over 20 minutes.[4]

  • Column Temperature: 30°C.

  • Detection: UV detector at an appropriate wavelength for megastigmanes (e.g., 210-254 nm) or Mass Spectrometry.

2. Evaluation and Refinement:

  • Assess the separation from the scouting run. Identify the approximate solvent composition at which the first and last megastigmanes of interest elute.

  • Modify the gradient to focus on the relevant solvent composition range. For example, if all peaks elute between 30% and 60% B, you can run a shallower gradient in that range (e.g., 30-60% B over 15 minutes) to improve resolution.[5]

3. Modifier Optimization:

  • If co-elution persists, try switching the organic modifier from acetonitrile to methanol.

  • Experiment with different additives. For instance, if working with a UV detector and not MS, a non-volatile buffer like phosphate (B84403) can be used to control pH precisely.[6][17]

Data Presentation: Example Mobile Phase Compositions for Megastigmane Separation

The following table summarizes mobile phase conditions used in published studies for the separation of megastigmanes and related compounds. This data can serve as a starting point for method development.

Compound TypeStationary PhaseMobile Phase SystemElution ModeReference
Megastigmane DerivativesRP-C18Acetonitrile/Water (30:70, v/v)Isocratic[15]
Megastigmane DerivativesRP-C18Methanol/Water (60:40, v/v)Isocratic[15]
Megastigmane DerivativesRP-C18Acetonitrile/Water (20:80, v/v)Isocratic[15]
Megastigmane GlucosidesDiaion HP-20Methanol/WaterStep Gradient[18][19]
Phenolic Acids & FlavonoidsC180.1% Phosphoric Acid in Water / AcetonitrileStep Gradient[16]
Alkaloids & Saponins (B1172615)RP-C18Ammonium Acetate / AcetonitrileGradient[20]

Visualizations

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for systematically optimizing the mobile phase to achieve better separation of megastigmanes.

G cluster_start Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_fine_tune Phase 3: Fine-Tuning Start Define Separation Goal (e.g., Isomer Resolution) SelectColumn Select C18 Column (HPLC/UPLC) Start->SelectColumn PrepareSample Prepare Megastigmane Sample Extract SelectColumn->PrepareSample ScoutingGradient Run Scouting Gradient (e.g., 5-95% ACN) PrepareSample->ScoutingGradient Evaluate Evaluate Resolution & Peak Shape ScoutingGradient->Evaluate OptimizeGradient Optimize Gradient Slope & Time Evaluate->OptimizeGradient Resolution Needs Improvement AdjustpH Adjust pH / Add Buffer (e.g., Formate) Evaluate->AdjustpH Poor Peak Shape FinalMethod Final Optimized Method Evaluate->FinalMethod Separation Goal Met OptimizeGradient->Evaluate ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) OptimizeGradient->ChangeSolvent Co-elution Persists ChangeSolvent->ScoutingGradient CheckAdditives Test Additives (e.g., 0.1% Formic Acid) AdjustpH->CheckAdditives CheckAdditives->Evaluate

Caption: A logical workflow for systematic mobile phase optimization.

Relationship of Mobile Phase Polarity to Megastigmane Retention

This diagram illustrates the fundamental principle of reversed-phase chromatography as it applies to megastigmane separation.

G cluster_mp Mobile Phase Composition cluster_rt Analyte Retention Time HighAq High Aqueous % (More Polar) LongRT Increased Retention (Longer RT) HighAq->LongRT leads to HighOrg High Organic % (Less Polar) ShortRT Decreased Retention (Shorter RT) HighOrg->ShortRT leads to Title Effect of Mobile Phase Polarity in RP-HPLC

Caption: Relationship between mobile phase polarity and analyte retention.

References

Technical Support Center: Interpreting Complex NMR Spectra of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of complex NMR spectra of natural products.

Frequently Asked Questions (FAQs)

Q1: My ¹H-NMR spectrum is very crowded, with extensive signal overlap. How can I begin to interpret it?

A1: Signal overlap in ¹H-NMR is a common challenge with complex natural products. Here’s a systematic approach to deconstruct the spectrum:

  • Utilize 2D-NMR: Two-dimensional NMR experiments are essential for resolving overlapping signals. Start with a ¹H-¹H COSY to identify proton-proton coupling networks and a ¹H-¹³C HSQC to correlate protons with their directly attached carbons.[1][2]

  • Chemical Shift Dispersion: Carefully examine the chemical shift ranges. Different classes of natural products, such as terpenes, steroids, or alkaloids, often exhibit characteristic chemical shift dispersions in their ¹H and ¹³C spectra.[3]

  • Vary the Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping multiplets.[4]

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase chemical shift dispersion and simplify complex spectra.

Q2: I'm struggling to connect different spin systems in my molecule. Which experiment is most helpful?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for connecting spin systems that are separated by two or three bonds. It shows correlations between protons and carbons over longer ranges, allowing you to piece together the carbon skeleton of the molecule.[1][5] For fragments that are further apart, Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) can provide through-space correlations between protons that are physically close, helping to establish the overall 3D structure and connect distant fragments.[3]

Q3: What are some common impurities I should be aware of in my NMR spectra, and how can I identify them?

A3: Extra peaks in your spectrum often arise from residual solvents, grease, or water.[6][7]

  • Residual Solvents: Solvents used during extraction and purification (e.g., ethyl acetate, hexane, acetone, dichloromethane) are common contaminants.[6][8]

  • Water: Deuterated solvents are often hygroscopic and will show a water peak. The chemical shift of water is variable and depends on the solvent and temperature.[4][6][9]

  • Silicone Grease: Grease from glassware can appear as broad signals typically around 0 ppm.[7]

  • Phthalates: These plasticizers can leach from tubing and appear as contaminants.[7]

To identify these impurities, you can consult published tables of chemical shifts for common laboratory solvents and contaminants.[9]

Q4: My sample amount is very limited. What are the best strategies for obtaining good quality NMR data?

A4: When dealing with small sample quantities, maximizing sensitivity is crucial.

  • High-Field Spectrometers: These provide inherently better sensitivity.

  • Cryoprobes: Cryogenically cooled probes can significantly enhance the signal-to-noise ratio, making it possible to acquire data on microgram quantities of material.[10]

  • Micro-NMR Probes: Probes designed for smaller sample volumes (e.g., 1.7 mm) can also provide a significant sensitivity boost for mass-limited samples.[10]

  • Longer Acquisition Times: Increasing the number of scans will improve the signal-to-noise ratio.

  • Prioritize Key Experiments: Focus on acquiring the most informative spectra first, such as a high-quality ¹H spectrum and a sensitive 2D experiment like HSQC.

Q5: What is Computer-Assisted Structure Elucidation (CASE) and how can it help me?

A5: Computer-Assisted Structure Elucidation (CASE) is a method that uses software to determine a chemical structure from a set of spectroscopic data.[11] Modern CASE programs can analyze 1D and 2D NMR data (COSY, HSQC, HMBC) to generate a list of all possible structures consistent with the data.[12] This is particularly useful for complex natural products where manual interpretation can be biased or prone to errors.[12][13] Software like ACD/Structure Elucidator can handle complex datasets and often propose the correct structure in a fraction of the time it would take for manual elucidation.[11]

Troubleshooting Guides

Issue 1: Broad or Distorted Peaks in the Spectrum

Possible Cause Troubleshooting Steps
Poor Shimming The magnetic field homogeneity is critical for sharp lines. Re-shimming the spectrometer is the first step to address broad peaks.[6]
Sample Concentration Highly concentrated samples can be viscous, leading to broader signals. Try diluting your sample.[4][6]
Insoluble Material The presence of suspended particles will degrade spectral quality. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[14]
Paramagnetic Impurities Trace amounts of paramagnetic metals can cause significant line broadening. This can sometimes be mitigated by adding a chelating agent like EDTA, though this may introduce new signals.[6]

Issue 2: Missing Expected Signals (e.g., -OH or -NH protons)

Possible Cause Troubleshooting Steps
Proton Exchange Exchangeable protons (like those in alcohols, amines, and carboxylic acids) can have broad signals or be absent, especially in the presence of water.[8]
D₂O Exchange Experiment To confirm an -OH or -NH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[4]
Solvent Effects Sometimes, changing to a solvent like DMSO-d₆, which forms stronger hydrogen bonds, can sharpen the signals from exchangeable protons.

Issue 3: Artifacts and Baseline Distortions

Possible Cause Troubleshooting Steps
Detector Saturation A very strong signal (e.g., a residual solvent peak) can overload the detector, causing baseline distortions and artifacts.[15]
Reduce Receiver Gain Manually lowering the receiver gain can prevent detector saturation.
Solvent Suppression Use a solvent suppression pulse sequence (e.g., presaturation or WATERGATE) during acquisition to attenuate the intense solvent signal.[6]
Incorrect Phasing Improper phase correction will lead to distorted peak shapes and an uneven baseline. Manually re-phase the spectrum carefully.
Truncation Artifacts (sinc wiggles) These appear as ripples on either side of an intense, sharp peak and are caused by insufficient acquisition time. They can be reduced by applying a suitable window function during processing.

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition for Structure Elucidation

This protocol outlines the key experiments for elucidating the structure of a purified natural product.

  • ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the proton chemical shifts, multiplicities, and integrations.

  • ¹³C NMR & DEPT: Obtain a broadband-decoupled ¹³C spectrum to identify the number of unique carbons. A DEPT-135 (and optionally DEPT-90) experiment will differentiate between CH, CH₂, and CH₃ groups.[1]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. It is crucial for identifying spin systems within the molecule.[1]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is a highly sensitive and reliable method for assigning one-bond C-H connectivities.[1]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three (and sometimes four) bonds. It is essential for connecting the individual spin systems identified in the COSY spectrum to build the carbon skeleton.[1]

  • ¹H-¹H NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and 3D conformation of the molecule.[3][5]

Visualizations

Below are diagrams illustrating key workflows and relationships in NMR-based structure elucidation.

Experimental_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Interpretation & Elucidation H1 ¹H NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR C13->Fragments DEPT DEPT-135/90 DEPT->Fragments COSY ¹H-¹H COSY COSY->Fragments HSQC ¹H-¹³C HSQC HSQC->Fragments HMBC ¹H-¹³C HMBC NOESY NOESY / ROESY Skeleton Assemble Carbon Skeleton Fragments->Skeleton HMBC data Stereochem Determine Relative Stereochemistry Skeleton->Stereochem NOESY/ROESY data Structure Propose Final Structure Stereochem->Structure

Caption: A typical workflow for natural product structure elucidation using NMR.

Troubleshooting_Logic Start Poor Quality Spectrum (Broad Peaks, Low S/N) CheckShims Re-shim Spectrometer Start->CheckShims Result1 Peaks Sharpened? CheckShims->Result1 CheckConcentration Check Sample Concentration CheckSolubility Check for Precipitate CheckConcentration->CheckSolubility Concentration OK Dilute Dilute Sample CheckConcentration->Dilute IncreaseScans Increase Number of Scans CheckSolubility->IncreaseScans Sample is clear Filter Filter Sample CheckSolubility->Filter Result2 S/N Improved? IncreaseScans->Result2 Result1->CheckConcentration No Result1->IncreaseScans Yes Result2->Start No, consider re-purifying sample End Acquire High-Quality Data Result2->End Yes Dilute->Result1 Filter->Result1

Caption: A troubleshooting flowchart for common NMR acquisition issues.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In plant extracts, these co-eluting compounds can include a wide variety of molecules such as pigments, lipids, carbohydrates, and secondary metabolites.[2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3]

Q2: How can I detect the presence of matrix effects in my analysis?

A2: Several methods can be employed to detect and assess matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[4] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the baseline signal indicate the retention times of interfering components.[4]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix extract after the extraction process.[1] The percentage difference reveals the extent of the matrix effect.

  • Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with that of a matrix-matched calibration curve can also quantify the matrix effect.[5]

Q3: What are the most common strategies to minimize matrix effects?

A3: The primary strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: The goal is to remove interfering compounds from the sample before LC-MS analysis.[6] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6][7]

  • Chromatographic Separation: Optimizing the LC method can help separate the target analyte from interfering matrix components, preventing them from co-eluting.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[4]

  • Calibration Strategies: Employing appropriate calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. These include using stable isotope-labeled internal standards (SIL-IS), the standard addition method, or matrix-matched calibration.[8][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your LC-MS experiments with plant extracts.

Issue 1: Poor signal intensity and low sensitivity for the target analyte.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Use the post-column infusion technique to identify the retention time regions with the most significant ion suppression.

    • Optimize Chromatography: Modify the LC gradient to separate the analyte's elution from the suppression zones. Consider trying a different column with alternative chemistry (e.g., HILIC for polar compounds).

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method. If you are using protein precipitation, consider switching to SPE or LLE for a cleaner extract. For complex matrices, a multi-step cleanup approach may be necessary.

    • Sample Dilution: A simple dilution of the extract can sometimes reduce the concentration of interfering matrix components and lessen ion suppression.[9] However, be mindful that this will also dilute your analyte, potentially impacting sensitivity.

Issue 2: Inconsistent and irreproducible quantitative results.

  • Possible Cause: Variable matrix effects between different samples or batches.

  • Troubleshooting Steps:

    • Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for variability in matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[8]

    • Matrix-Matched Calibration: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples are affected by the matrix in a comparable way.

    • Standard Addition Method: For samples where a blank matrix is difficult to obtain, the standard addition method can be used. Known amounts of a standard are added directly to sample aliquots to create a calibration curve within the sample's own matrix.[10]

Issue 3: High background noise or unexpected peaks in the chromatogram.

  • Possible Cause: Contamination from the sample matrix, solvents, or labware.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure your sample preparation technique is effectively removing a broad range of interferences. Consider adding a filtration step or using a more selective SPE sorbent.

    • Check Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.

    • Clean the LC-MS System: Contaminants can accumulate in the LC system and ion source over time. Follow the manufacturer's instructions for cleaning the ion source, and consider flushing the LC system with a strong solvent.

    • Use a Divert Valve: Program a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences might elute, thus preventing them from entering the mass spectrometer.[9]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for pesticide analysis in various plant matrices.

Sample Preparation MethodPlant MatrixAnalyte Recovery (%)Matrix Effect (%)Reference
QuEChERS with d-SPE Apple94-99< ±20[11]
Korean Cabbage94-99< ±20[11]
SPE Apple94-99< ±20[11]
Korean Cabbage79-89< ±20[11]
QuEChERS Spinach101.3Suppression Tendency[7]
Rice105.8Suppression Tendency[7]
Mandarin102.7Suppression Tendency[7]
LLE Spinach62.6Suppression Tendency[7]
Rice85.5Suppression Tendency[7]
Mandarin78.4Suppression Tendency[7]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Plant Hormone Analysis

This protocol is adapted for the extraction and purification of phytohormones from plant tissues.[8][10]

  • Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of cold extraction solvent (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v) containing a stable isotope-labeled internal standard mix. Vortex vigorously and incubate at 4°C with shaking for 30 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the phytohormones with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS-based Extraction for Flavonoid Analysis in Plant Material

This protocol provides a general workflow for the extraction of flavonoids from plant tissues.[12]

  • Homogenization: Weigh 100 mg of frozen, powdered plant tissue into a centrifuge tube.

  • Extraction: Add 200 µL of 75% methanol with 0.1% formic acid. Sonicate for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Repeat the extraction step on the remaining pellet and pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter.

  • Drying and Reconstitution: Dry the extract using a speed vacuum concentrator and reconstitute in 50 µL of deionized water prior to LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis homogenization 1. Homogenization (Plant Tissue) extraction 2. Extraction (with Internal Standard) homogenization->extraction cleanup 3. Cleanup (SPE, LLE, or QuEChERS) extraction->cleanup concentration 4. Concentration & Reconstitution cleanup->concentration lc_separation 5. LC Separation concentration->lc_separation ms_detection 6. MS Detection lc_separation->ms_detection data_processing 7. Data Processing ms_detection->data_processing quantification 8. Quantification data_processing->quantification troubleshooting_workflow start Problem Encountered (e.g., Low Signal, Poor Reproducibility) assess_me 1. Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me is_me_present Matrix Effect Present? assess_me->is_me_present optimize_sample_prep 2a. Optimize Sample Prep (e.g., SPE, LLE) is_me_present->optimize_sample_prep Yes no_me No Significant Matrix Effect is_me_present->no_me No optimize_chromatography 2b. Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography use_is 3. Implement Internal Standard (e.g., SIL-IS) optimize_chromatography->use_is matrix_matched_cal 4. Use Matrix-Matched Calibration use_is->matrix_matched_cal end Problem Resolved matrix_matched_cal->end other_issue Investigate Other Issues (e.g., Instrument Malfunction) no_me->other_issue

References

Common pitfalls in natural product isolation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Natural Product Isolation Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and characterization of natural products.

I. Extraction Pitfalls and Troubleshooting

The initial extraction of bioactive compounds from their natural source is a critical step where yield and compound stability can be compromised. This section addresses common issues encountered during the extraction process.

Frequently Asked Questions (FAQs) - Extraction

Q1: My extraction yield is very low. What are the likely causes and how can I improve it?

A1: Low extraction yields can stem from several factors. Firstly, the choice of solvent is crucial and should be matched to the polarity of the target compounds.[1][2] Using a solvent with inappropriate polarity will result in poor solubilization of the desired metabolites. Secondly, inadequate grinding of the source material can limit solvent penetration and surface area contact, thus reducing extraction efficiency.[3] The duration and temperature of the extraction also play a significant role; however, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.[1][4]

To improve your yield, consider the following:

  • Solvent Selection: If the polarity of your target compound is known, select a solvent with a similar polarity. If the polarity is unknown, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can be effective.

  • Particle Size: Ensure the plant or microbial material is finely ground to maximize the surface area available for extraction.[3]

  • Extraction Method: For thermolabile compounds, consider non-heat-based methods like maceration or ultrasound-assisted extraction.[4] For more robust compounds, Soxhlet or reflux extraction can improve efficiency.[1]

  • Solvent-to-Solid Ratio: Increasing the volume of solvent relative to the amount of source material can also enhance extraction efficiency.[1]

Q2: I suspect my target compound is degrading during extraction. How can I prevent this?

A2: Compound degradation during extraction is a common pitfall, often caused by exposure to heat, harsh pH conditions, or enzymatic activity.[3][4] Thermolabile compounds are particularly susceptible to degradation with heat-intensive methods like Soxhlet or reflux extraction.[1] Additionally, the pH of the extraction solvent can cause hydrolysis of esters or glycosides.[3] Freshly collected plant material may contain active enzymes that can degrade target compounds upon cell lysis.[3]

To minimize degradation:

  • Temperature Control: Employ cold extraction techniques such as maceration at room temperature or ultrasound-assisted extraction in a temperature-controlled bath.[4]

  • pH Neutrality: Unless targeting acidic or basic compounds, maintain a neutral pH of the extraction solvent. Buffers can be used to prevent pH shifts.[3]

  • Enzyme Deactivation: For fresh plant material, immediately soaking the sample in a solvent like methanol (B129727) or ethanol (B145695) can help to denature degradative enzymes.[3]

  • Solvent Purity: Use high-purity solvents to avoid reactions with contaminants that can lead to artifact formation.[5][6]

Q3: My crude extract is showing no bioactivity, but I expect the source to contain active compounds. What could be the issue?

A3: The absence of bioactivity in a crude extract can be perplexing. One possibility is that the bioactive compounds are present in very low concentrations.[7] Another reason could be the presence of interfering substances in the extract that mask the activity of the target compounds. It is also possible that the active compounds have degraded during the extraction or storage process.[6] In some cases, the observed bioactivity in the source organism may be a result of synergistic effects between multiple compounds, which is lost upon extraction.[7]

Troubleshooting steps include:

  • Concentrate the Extract: If the active compound is present in low concentrations, you may need to start with a larger amount of source material and concentrate the final extract.

  • Prefractionation: A preliminary separation of the crude extract, for instance by liquid-liquid partitioning, can help to remove interfering compounds.

  • Check for Degradation: Review your extraction procedure for potential causes of degradation (e.g., excessive heat, inappropriate pH).

  • Bioassay-Guided Fractionation: This technique, detailed in the protocols section, is specifically designed to track and isolate active compounds from a complex mixture.[8][9]

II. Fractionation and Purification Troubleshooting

Once a crude extract is obtained, the next challenge is to separate the complex mixture into individual components. Chromatography is the most common technique used for this purpose, and this section addresses pitfalls associated with Thin Layer Chromatography (TLC) and Column Chromatography.

Troubleshooting Guide: Thin Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded.[10][11] The sample is not fully soluble in the mobile phase. The compound is acidic or basic and is interacting with the silica (B1680970) gel.[10]Dilute the sample before spotting.[10] Spot the sample in a solvent in which it is highly soluble. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[10]
Spots are not visible. The sample concentration is too low.[10][11] The compound is not UV-active.[10] The compound is volatile and has evaporated.[10]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10][11] Use a visualization stain (e.g., iodine, potassium permanganate, anisaldehyde).[11] If volatility is suspected, minimize the time the plate is exposed to air before and after development.
Rf values are too high (spots near the solvent front). The mobile phase is too polar.[10]Decrease the proportion of the polar solvent in the mobile phase.[10]
Rf values are too low (spots near the baseline). The mobile phase is not polar enough.[10]Increase the proportion of the polar solvent in the mobile phase.[10]
The solvent front is uneven. The TLC plate was not placed vertically in the developing chamber. The edge of the plate is touching the side of the chamber or the filter paper.[11]Ensure the plate is standing upright and not leaning against the chamber walls.
Spots are not round. The spotting technique was poor, leading to a large or irregular initial spot.Use a fine capillary tube for spotting and apply the sample gently to keep the initial spot as small as possible.
Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compounds are not separating well on the column. What can I do to improve the resolution?

A1: Poor separation in column chromatography can be due to several factors. The choice of stationary phase and mobile phase is critical.[12] If the polarity of the eluent is too high, all compounds may elute quickly with little separation. Conversely, if the eluent is not polar enough, the compounds may not move down the column at all. The column dimensions and the particle size of the stationary phase also affect resolution.[12]

To improve separation:

  • Optimize the Mobile Phase: Use TLC to find a solvent system that gives good separation of your target compounds with Rf values ideally between 0.2 and 0.5.

  • Choose the Right Stationary Phase: While silica gel is common, for very polar compounds, a reverse-phase (e.g., C18) stationary phase might be more suitable.[13]

  • Increase Column Length: A longer column provides more surface area for interactions and can improve separation.

  • Use a Finer Stationary Phase: Smaller particle sizes provide a greater surface area and can lead to better resolution, but may require pressure to move the solvent through (as in flash chromatography).[12]

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), gradually increasing the polarity of the mobile phase during the run (gradient elution) can improve the separation of complex mixtures.

Q2: I am seeing cracks or channels in my column packing. How does this affect my separation and how can I prevent it?

A2: Cracks and channels in the column packing create pathways where the solvent and sample can travel through without interacting with the stationary phase, leading to poor separation and band broadening. This can be caused by improper packing of the column or by the silica gel drying out.

To prevent this:

  • Proper Packing: Pack the column as a slurry to ensure a homogenous and compact bed. Gently tap the column during packing to dislodge any air bubbles.

  • Do Not Let the Column Run Dry: Always maintain the solvent level above the top of the stationary phase. If the silica gel dries out, it will contract and pull away from the walls of the column, creating channels.

Q3: How do I choose the correct column size and amount of stationary phase for my sample?

A3: The amount of stationary phase needed depends on the amount of sample you need to separate and the difficulty of the separation. A general rule of thumb is to use a ratio of stationary phase to sample of about 30:1 to 100:1 by weight. For difficult separations, a higher ratio is needed. The column diameter is chosen based on the amount of stationary phase, and the height of the packing should be about 10-15 times the diameter for good separation.

III. Structure Elucidation Challenges

After successful isolation, determining the chemical structure of a natural product can be a major hurdle. This section addresses common pitfalls in structure elucidation.

Frequently Asked Questions (FAQs) - Structure Elucidation

Q1: My NMR spectra are complex and difficult to interpret. What are some common reasons for this?

A1: Complex NMR spectra can arise from several sources. The isolated compound may not be pure and the spectra may show signals from multiple compounds. The molecule itself may be large and complex, leading to significant signal overlap, especially in the 1H NMR spectrum.[14] The presence of conformational isomers or tautomers can also result in more signals than expected.

To simplify interpretation:

  • Check Purity: Run a high-resolution LC-MS or a 2D NMR experiment like HSQC to assess the purity of your sample. If impurities are present, further purification is necessary.

  • Use 2D NMR: Techniques such as COSY, HSQC, and HMBC are essential for piecing together the structure of a complex molecule by establishing correlations between protons and carbons.[14]

  • Vary Experimental Conditions: Acquiring spectra in a different solvent or at a different temperature can sometimes resolve overlapping signals or simplify spectra by affecting conformational exchange rates.

Q2: I have a proposed structure, but the NMR data is not a perfect match with predicted spectra. What could be the issue?

A2: Discrepancies between experimental and predicted NMR data are common and can point to several issues. The proposed structure may be incorrect; even a small change in stereochemistry can lead to significant differences in chemical shifts.[15] The prediction software may not be accurate for your specific class of compound. It's also possible that the experimental conditions (e.g., solvent, pH) are affecting the chemical shifts in a way that is not accounted for by the prediction algorithm.[2]

To resolve this:

  • Re-evaluate the Data: Carefully re-examine all of your spectroscopic data (NMR, MS, IR, UV) to see if an alternative structure is more consistent with all the evidence.

  • Consider Stereoisomers: If the connectivity seems correct, consider all possible stereoisomers.

  • Acquire More Data: Additional NMR experiments, such as NOESY or ROESY, can provide crucial information about the spatial proximity of atoms, which can help to determine the relative stereochemistry.

  • Chemical Derivatization: Sometimes, chemically modifying the compound (e.g., acetylation of a hydroxyl group) can lead to predictable changes in the NMR spectrum that can help to confirm or refute a proposed structure.

Q3: What are common sources of artifacts in natural product isolation that can lead to misinterpretation of structures?

A3: Artifacts are compounds that are not naturally present in the source organism but are formed during the isolation process.[5][6] These can be easily mistaken for genuine natural products. Common sources of artifacts include:

  • Solvent-Induced Reactions: Solvents can react with the natural products. For example, using methanol can lead to the formation of methyl esters from carboxylic acids or methylation of other functional groups.[5][6] Halogenated solvents like chloroform (B151607) can also react with certain compounds.[5]

  • pH-Induced Rearrangements: Exposure to acidic or basic conditions during extraction or chromatography can cause rearrangements or degradation of sensitive compounds.[3]

  • Contaminants: Impurities in solvents or from lab equipment (e.g., plasticizers) can be co-isolated with the target compound and complicate spectral interpretation.[5]

To avoid artifacts:

  • Use High-Purity Solvents: Always use freshly distilled or high-purity solvents.[5]

  • Avoid Reactive Solvents: Be cautious when using potentially reactive solvents like methanol or chloroform, especially if your compounds have susceptible functional groups.

  • Control pH: Maintain neutral conditions whenever possible, unless a pH change is a deliberate part of the purification strategy.[3]

  • Run Blanks: Analyze a solvent blank to identify any potential contaminants originating from your solvents or system.

Data Presentation

Table 1: Properties of Common Solvents Used in Natural Product Extraction
SolventPolarity IndexBoiling Point (°C)Miscibility with Water
n-Hexane0.169Immiscible
Diethyl Ether2.835Slightly Miscible
Dichloromethane3.140Immiscible
Ethyl Acetate4.477Slightly Miscible
Acetone5.156Miscible
Ethanol5.278Miscible
Methanol6.665Miscible
Water10.2100-
Data sourced from various chemical property databases.
Table 2: Typical Extraction Yields for Different Methods
Extraction MethodTypical Yield Range (% w/w)Suitable for
Maceration1 - 15%Thermolabile and thermostable compounds
Soxhlet Extraction5 - 25%Thermostable compounds
Ultrasound-Assisted Extraction2 - 20%Thermolabile and thermostable compounds
Microwave-Assisted Extraction3 - 22%Thermostable compounds
Yields are highly dependent on the plant material, solvent, and specific conditions. Data compiled from multiple sources.[16][17][18][19]

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation

This protocol outlines a general workflow for isolating a bioactive compound from a crude extract.

  • Initial Extraction: a. Prepare a crude extract of the source material using an appropriate solvent (e.g., methanol or ethanol). b. Evaporate the solvent to obtain the crude extract. c. Perform a bioassay on the crude extract to confirm activity.

  • Solvent-Solvent Partitioning: a. Dissolve the crude extract in a mixture of two immiscible solvents (e.g., water and ethyl acetate). b. Separate the two layers. c. Evaporate the solvent from each layer to obtain two fractions. d. Perform the bioassay on each fraction to identify the active fraction.

  • Column Chromatography of Active Fraction: a. Pack a silica gel column with an appropriate non-polar solvent. b. Dissolve the active fraction in a minimal amount of solvent and load it onto the column. c. Elute the column with a solvent system of increasing polarity (gradient elution). d. Collect fractions and monitor the elution using TLC. e. Pool fractions with similar TLC profiles. f. Perform the bioassay on the pooled fractions to identify the new active fraction(s).

  • Purification by HPLC: a. Further purify the active fraction(s) using preparative High-Performance Liquid Chromatography (HPLC). b. Select a suitable column (e.g., C18 for reverse-phase) and mobile phase based on the polarity of the target compound. c. Collect the peaks corresponding to individual compounds. d. Perform the bioassay on each isolated compound to identify the pure active compound.

  • Structure Elucidation: a. Determine the structure of the pure active compound using spectroscopic methods (NMR, MS, IR, UV).

Visualizations

Bioassay_Guided_Fractionation start Crude Extract partition Solvent-Solvent Partitioning start->partition bioassay1 Bioassay partition->bioassay1 active_fraction1 Active Fraction bioassay1->active_fraction1 Active inactive_fraction1 Inactive Fraction(s) bioassay1->inactive_fraction1 Inactive column_chrom Column Chromatography active_fraction1->column_chrom bioassay2 Bioassay column_chrom->bioassay2 active_fraction2 Active Fraction(s) bioassay2->active_fraction2 Active hplc Preparative HPLC active_fraction2->hplc pure_compound Pure Compound(s) hplc->pure_compound bioassay3 Bioassay pure_compound->bioassay3 active_compound Active Compound bioassay3->active_compound Active structure_elucidation Structure Elucidation active_compound->structure_elucidation

Caption: Workflow for Bioassay-Guided Fractionation.

TLC_Troubleshooting start Poor TLC Separation streaking Streaking Spot? start->streaking rf_issue Rf Value Issue? start->rf_issue streaking->rf_issue No overloaded Sample Overloaded? streaking->overloaded Yes rf_high Rf too High? rf_issue->rf_high rf_low Rf too Low? rf_issue->rf_low acid_base Acidic/Basic Compound? overloaded->acid_base No dilute Dilute Sample overloaded->dilute Yes add_modifier Add Acid/Base to Mobile Phase acid_base->add_modifier Yes decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes

Caption: Troubleshooting Decision Tree for Poor TLC Separation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cucumegastigmane I and Dehydrovomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of two natural compounds, Cucumegastigmane I and dehydrovomifoliol (B108579). While both compounds are megastigmanes and have been isolated from the same plant sources, such as Cucumis sativus (cucumber), the available scientific literature reveals a significant disparity in the depth of research into their individual biological effects. Dehydrovomifoliol has been the subject of more extensive investigation, with established roles in cellular signaling pathways. In contrast, data on the specific biological activities of this compound as a pure compound is limited. This guide summarizes the current state of knowledge, presenting available quantitative data, experimental methodologies, and visual representations of key biological pathways to aid researchers, scientists, and drug development professionals in their understanding of these two compounds.

Overview of Biological Activities

Dehydrovomifoliol has demonstrated notable bioactivity, particularly in the context of non-alcoholic fatty liver disease (NAFLD), where it has been shown to modulate key signaling pathways. It also exhibits anticancer and anti-inflammatory properties. Information regarding the specific biological activities of this compound is scarce. However, extracts of Cucumis sativus, which contain this compound, have been reported to possess anticancer, anti-inflammatory, and antioxidant properties. It is important to note that the activities of these extracts cannot be solely attributed to this compound, as they contain a complex mixture of phytochemicals.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of dehydrovomifoliol and Cucumis sativus extracts containing this compound.

Table 1: Anticancer Activity

Compound/ExtractCell LineAssayIC50 ValueReference
DehydrovomifoliolHL-60 (Human promyelocytic leukemia)MTT Assay> 64.4 µM[1]
Cucumis sativus Methanolic ExtractMCF-7 (Human breast adenocarcinoma)MTT Assay715.6 ± 1.3 µg/mL[2]
Cucumis sativus Acetone ExtractHeLa (Human cervical cancer)MTT Assay28.2 ± 1 µg/mL[2]
Cucumis sativus Flower Ethyl Acetate ExtractHepG2 (Human liver cancer)MTT Assay103.7 µg/mL[3]
Cucumis sativus Foamy ExtractMDA-MB-231 (Human breast adenocarcinoma)MTT Assay116.11 µg/mL[4]

Table 2: Anti-inflammatory Activity

Compound/ExtractAssayModelInhibition/EffectReference
DehydrovomifoliolInhibition of pro-inflammatory mediators--
Cucumis sativus Methanolic Leaf ExtractCarrageenan-induced paw edemaLong Evans rats72.06% inhibition at 250 mg/kg[1][5]
Cucumis sativus & Citrus macroptera ExtractBovine Serum Albumin (BSA) Denaturation AssayIn vitro76% inhibition[6]
Cucumis sativus & Citrus macroptera ExtractEgg Albumin Denaturation AssayIn vitro76% inhibition[6]

Table 3: Antioxidant Activity

Compound/ExtractAssayIC50 Value/Scavenging ActivityReference
Dehydrovomifoliol--
Cucumis sativus Fruit ExtractDPPH Radical ScavengingIC50: 14.73 ± 1.42 µg/mL[1]
Cucumis sativus Fruit ExtractSuperoxide Radical ScavengingIC50: 35.29 ± 1.30 µg/mL[1]
Cucumis sativus Methanolic Leaf ExtractDPPH Radical ScavengingIC50: 13.06 µg/mL[5]
Cucumis sativus & Citrus macroptera ExtractDPPH Radical Scavenging90% inhibition[6]
Cucumis sativus & Citrus macroptera ExtractH2O2 Scavenging90% inhibition[6]

Signaling Pathways and Mechanisms of Action

Dehydrovomifoliol

Dehydrovomifoliol has been shown to exert its effects through the modulation of specific signaling pathways. In the context of NAFLD, it acts as a dual inhibitor of AKT and mTOR.[1] By downregulating the transcription factor E2F1, dehydrovomifoliol inactivates the AKT/mTOR signaling pathway, which in turn improves fat metabolism.[7]

Dehydrovomifoliol_Pathway Dehydrovomifoliol Dehydrovomifoliol E2F1 E2F1 Dehydrovomifoliol->E2F1 downregulates AKT AKT E2F1->AKT inactivates mTOR mTOR AKT->mTOR inactivates FatMetabolism Fat Metabolism Abnormalities mTOR->FatMetabolism improves NAFLD NAFLD Alleviation FatMetabolism->NAFLD

Caption: Dehydrovomifoliol's role in alleviating NAFLD via the E2F1/AKT/mTOR pathway.

This compound

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or mechanisms of action for this compound as an isolated compound. The biological activities observed in Cucumis sativus extracts are the result of a synergistic effect of its various constituents.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of dehydrovomifoliol and Cucumis sativus extracts.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow step1 1. Seed cancer cells in a 96-well plate step2 2. Treat cells with varying concentrations of the test compound step1->step2 step3 3. Incubate for a specified period (e.g., 24, 48, 72 hours) step2->step3 step4 4. Add MTT solution to each well step3->step4 step5 5. Incubate to allow formazan formation step4->step5 step6 6. Solubilize formazan crystals with a solvent (e.g., DMSO) step5->step6 step7 7. Measure absorbance at a specific wavelength (e.g., 570 nm) step6->step7 step8 8. Calculate cell viability and IC50 value step7->step8

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds. Carrageenan is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The reduction in paw volume after administration of the test compound indicates its anti-inflammatory potential.

Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay step1 1. Administer test compound or vehicle to rodents step2 2. After a set time, inject carrageenan into the paw step1->step2 step3 3. Measure paw volume at regular intervals step2->step3 step4 4. Calculate the percentage of edema inhibition step3->step4

Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to screen the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the discoloration is measured spectrophotometrically.

Caption: The principle of the DPPH radical scavenging assay for antioxidant activity.

Conclusion

The available evidence indicates that dehydrovomifoliol is a bioactive compound with potential therapeutic applications, particularly in the management of NAFLD, and warrants further investigation for its anticancer and anti-inflammatory properties. While this compound remains largely uncharacterized as an individual agent, the demonstrated biological activities of Cucumis sativus extracts suggest that it may contribute to the overall therapeutic effects of this plant. Further research is imperative to isolate this compound and elucidate its specific biological functions and mechanisms of action to fully understand its potential as a therapeutic agent. This guide highlights the current knowledge gap and underscores the need for dedicated studies on this compound.

References

A Comparative Analysis of the Cytotoxic Profiles of Cucumegastigmane I and Cucurbitacin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two natural compounds: Cucumegastigmane I and Cucurbitacin E. While both are derived from plant sources, their known effects on cell viability and proliferation differ significantly based on currently available scientific literature. This document aims to objectively present the existing experimental data to inform future research and drug discovery efforts.

Executive Summary

Cucurbitacin E is a well-documented and potent cytotoxic agent with demonstrated activity against a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the disruption of key signaling pathways that regulate cell cycle progression and apoptosis. In stark contrast, there is a notable absence of direct scientific evidence demonstrating the cytotoxic effects of this compound. While extracts of Cucumis sativus (cucumber), a source of this compound, have shown some cytotoxic potential, the activity of the isolated compound remains uncharacterized. This guide will delve into the specifics of the available data for each compound.

Quantitative Data on Cytotoxicity

Cucurbitacin E: A Potent Cytotoxic Triterpenoid

Cucurbitacin E has been extensively studied and has shown significant cytotoxic effects across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting a biological or biochemical function, are consistently in the nanomolar to low micromolar range.

Cell LineCancer TypeIC₅₀Reference
AGSGastric Cancer0.1 µg/mL[1]
NCI-N87, BGC-823, SNU-16, SGC-7901, MGC-803Gastric Cancer80 nM to 130 nM[2]
LNCaPProstate CancerSignificant cytotoxicity at 0.01-100 µM[3]
SW 1353ChondrosarcomaHigher toxicity than Cucurbitacin D[4]
This compound: An Uncharacterized Cytotoxic Profile

To date, there are no published studies that directly assess the cytotoxicity of isolated this compound on any cell line. However, some studies have investigated the cytotoxic effects of extracts from Cucumis sativus, a known source of this compound. It is crucial to note that these extracts contain a multitude of compounds, and the observed cytotoxicity cannot be attributed to this compound alone.

Extract TypeAssayCell Line/OrganismLC₅₀/IC₅₀Reference
Ethanolic Extract of Cucumis sativusBrine Shrimp Lethality BioassayBrine Shrimp Nauplii75 µg/mL (LC₅₀)[5]
Methanolic Extract of Cucumis sativusMTT AssayMCF-7 (Breast Cancer)15.6 ± 1.3 µg/mL (IC₅₀)[6]
Methanolic Extract of Cucumis sativusMTT AssayHeLa (Cervical Cancer)28.2 ± 1 µg/mL (IC₅₀)[6]
Phosphate Buffered Solution Extract of Cucumis sativus pulpCytotoxicity AssayH1299 (Lung Carcinoma)42.0 µg/mL (IC₅₀)[7]
Phosphate Buffered Solution Extract of Cucumis sativus peelCytotoxicity AssayH1299 (Lung Carcinoma)52.0 µg/mL (IC₅₀)[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of Cucurbitacin E have been predominantly evaluated using standard in vitro assays that measure cell viability and proliferation.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • General Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Cucurbitacin E) for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

2. CCK-8 (Cell Counting Kit-8) Assay:

The CCK-8 assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

  • Principle: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

  • General Procedure: The procedure is similar to the MTT assay, but the CCK-8 solution is added directly to the cell culture medium, and the absorbance of the colored product is measured directly without a solubilization step.

3. LDH (Lactate Dehydrogenase) Assay:

This assay measures the release of the cytoplasmic enzyme lactate (B86563) dehydrogenase from cells with damaged plasma membranes.

  • Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the medium is proportional to the number of dead cells.

  • General Procedure:

    • Cells are treated with the test compound as in the MTT assay.

    • After the incubation period, a sample of the cell culture supernatant is collected.

    • The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The NADH then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan is measured, and the amount of LDH release is quantified.

Signaling Pathways and Mechanisms of Action

Cucurbitacin E: A Multi-Targeted Agent

Cucurbitacin E exerts its cytotoxic effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[8][9]

  • JAK/STAT Pathway Inhibition: Cucurbitacin E is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3.[8] By inhibiting the phosphorylation of JAK2 and STAT3, it blocks the transcription of downstream target genes that promote cell survival and proliferation.[10]

  • Akt Pathway Suppression: It has been shown to suppress the activation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

  • Induction of G2/M Cell Cycle Arrest and Apoptosis: Treatment with Cucurbitacin E leads to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[2] This is often followed by the induction of apoptosis (programmed cell death), as evidenced by increased expression of apoptotic markers like caspase-9.[3]

  • Actin Cytoskeleton Disruption: Cucurbitacin E can inhibit the depolymerization of actin filaments, leading to disruption of the cytoskeleton, which is essential for cell division, migration, and morphology.

  • Cofilin-1 and mTORC1 Signaling: In prostate cancer cells, Cucurbitacin E has been shown to induce apoptosis through pathways involving cofilin-1 and the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[3]

Cucurbitacin_E_Signaling_Pathway Cucurbitacin_E Cucurbitacin E JAK2 JAK2 Cucurbitacin_E->JAK2 inhibits Akt Akt Cucurbitacin_E->Akt inhibits Actin Actin Filaments Cucurbitacin_E->Actin inhibits depolymerization Cofilin1_mTORC1 Cofilin-1/mTORC1 Cucurbitacin_E->Cofilin1_mTORC1 induces STAT3 STAT3 JAK2->STAT3 activates Gene_Transcription Gene Transcription (Survival, Proliferation) STAT3->Gene_Transcription promotes Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Cytoskeleton_Disruption Cytoskeleton Disruption Actin->Cytoskeleton_Disruption Apoptosis Apoptosis Cofilin1_mTORC1->Apoptosis Gene_Transcription->Cell_Survival G2M_Arrest G2/M Arrest Cytoskeleton_Disruption->G2M_Arrest G2M_Arrest->Apoptosis

Caption: Signaling pathways affected by Cucurbitacin E.

This compound: Mechanism of Action Unknown

Due to the lack of studies on the biological activity of this compound, its mechanism of action regarding cytotoxicity is currently unknown.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Seeding in 96-well plates) start->cell_culture compound_treatment Compound Treatment (Varying concentrations) cell_culture->compound_treatment incubation Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CCK-8, LDH) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Absorbance measurement) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (IC50 calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The comparative analysis reveals a significant disparity in the available cytotoxic data between Cucurbitacin E and this compound. Cucurbitacin E is a well-established cytotoxic compound with potent activity against a broad spectrum of cancer cells, operating through multiple, well-defined signaling pathways. In contrast, the cytotoxic properties of this compound remain unexplored. While preliminary studies on Cucumis sativus extracts suggest the presence of bioactive compounds, further research is imperative to isolate and characterize the activity of individual constituents like this compound. This knowledge gap presents an opportunity for future investigations to determine if this compound possesses any cytotoxic potential and to elucidate its mechanism of action. For researchers in drug development, Cucurbitacin E remains a compound of high interest for its potent anti-cancer properties, whereas this compound represents an uncharted area with the potential for novel discoveries.

References

A Comparative Guide to the Anti-inflammatory Mechanisms of Cucumis sativus Extract and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanisms of Cucumis sativus (cucumber) extract and the well-characterized compound, Curcumin (B1669340). While detailed mechanistic studies on isolated compounds from cucumber, such as Cucumegastigmane I, are limited, existing research on the whole extract provides valuable insights into its potential as an anti-inflammatory agent. This guide will objectively compare the performance of Cucumis sativus extract with Curcumin, supported by available experimental data, and provide an overview of relevant experimental protocols and signaling pathways.

Introduction

The search for novel anti-inflammatory agents from natural sources is a burgeoning area of research. Cucumis sativus has been traditionally used for its cooling and soothing properties, and recent scientific investigations have begun to validate its anti-inflammatory effects. This guide places the anti-inflammatory properties of Cucumis sativus extract in the context of Curcumin, a highly researched natural compound with potent anti-inflammatory activity, to offer a benchmark for comparison and to highlight areas for future research.

Comparative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of Cucumis sativus extract and Curcumin from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects
Parameter Cucumis sativus Extract Curcumin
Cell Line THP-1 cells, Porcine Aortic Endothelial CellsRAW 264.7 macrophages, human tenocytes, BV-2 microglial cells
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS), Interleukin-1β (IL-1β)
Effect on Pro-inflammatory Cytokines - Inhibition of TNF-α production (idoBR1, an active compound, showed 50% inhibition at 0.1 μM in human blood)[1] - Inhibition of IL-8, GM-CSF, IL-6, and IL-1α secretion[2]- Dose-dependent reduction in TNF-α and IL-6 production[3] - Significant reduction of IL-1β, IL-6, and TNF-α levels[4]
Effect on Anti-inflammatory Cytokines - Increased secretion of IL-10[2]- Increased production of IL-4 and IL-10[5]
Effect on Inflammatory Enzymes - Mentioned to reduce activity of COX-2 and iNOS[6]- Inhibition of COX-2 and iNOS expression[4][7]
Effective Concentration 0.02 - 2 mg/ml for extract; micromolar range for isolated compounds[1][2]5 - 50 µM[5][8]
Table 2: In Vivo Anti-inflammatory Effects
Animal Model Carrageenan-induced paw edema in ratsCarrageenan-induced paw edema in mice and rats
Administration Route OralOral
Dosage 150 and 250 mg/kg body weight of methanolic leaf extract[9]25 - 400 mg/kg body weight[4]
Effect on Edema - Significant reduction in paw edema by 57.35% (150 mg/kg) and 72.06% (250 mg/kg)[9]- Significant dose-dependent inhibition of paw edema[4][10]
Effect on Inflammatory Markers - Reduced expression of pro-inflammatory cytokines in paw tissue- Reduction of pro-inflammatory cytokine expression in paw edema tissues[4]

Signaling Pathways

Both Cucumis sativus extract and Curcumin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Cucumis sativus Extract Anti-inflammatory Signaling

Cucumis sativus extract has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Active compounds within the extract, such as the iminosugar idoBR1 and cucurbitacins, are thought to be responsible for these effects. The extract can reduce the phosphorylation of ERK, a key component of the MAPK pathway, and inhibit the activation of NF-κB, which in turn downregulates the expression of various pro-inflammatory genes.[1][9]

Cucumis_sativus_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK_Pathway MAPK Pathway (ERK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression IκB IκB IKK->IκB NFκB_IκB NF-κB/IκB Complex NFκB NF-κB NFκB_IκB->NFκB Degradation of IκB NFκB_n NF-κB NFκB->NFκB_n Translocation NFκB_n->Gene_Expression Cytokines Cytokines Gene_Expression->Cytokines TNF-α, IL-1β, IL-6 COX-2, iNOS Cucumis_sativus Cucumis sativus Extract Cucumis_sativus->MAPK_Pathway Cucumis_sativus->IKK

Figure 1: Simplified diagram of the anti-inflammatory action of Cucumis sativus extract.

Curcumin Anti-inflammatory Signaling

Curcumin is well-documented to inhibit inflammation through multiple signaling pathways. It potently inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.[8][11] Curcumin also suppresses the MAPK pathways, including ERK, JNK, and p38, thereby reducing the expression of pro-inflammatory genes.[1][12][13] Furthermore, it modulates the JAK/STAT pathway and activates the antioxidant Nrf2 pathway.[1][12]

Curcumin_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptors Receptors (TLRs, etc.) Stimulus->Receptors MAPK_Pathways MAPK Pathways (ERK, JNK, p38) Receptors->MAPK_Pathways IKK IKK Receptors->IKK JAK_STAT JAK/STAT Pathway Receptors->JAK_STAT Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathways->Gene_Expression IκBα IκBα IKK->IκBα NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB Degradation of IκBα NFκB_n NF-κB NFκB->NFκB_n Translocation JAK_STAT->Gene_Expression NFκB_n->Gene_Expression Cytokines Cytokines Gene_Expression->Cytokines TNF-α, IL-1β, IL-6 COX-2, iNOS Nrf2 Nrf2 Pathway Curcumin Curcumin Curcumin->MAPK_Pathways Curcumin->IKK Curcumin->JAK_STAT Curcumin->NFκB_n Curcumin->Nrf2 Experimental_Workflow cluster_assays 5. Measurement of Inflammatory Markers Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment 3. Treatment with Test Compound Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation ELISA ELISA (Cytokines) Incubation->ELISA Griess_Assay Griess Assay (Nitric Oxide) Incubation->Griess_Assay Western_Blot Western Blot (Signaling Proteins) Incubation->Western_Blot qPCR qPCR (Gene Expression) Incubation->qPCR

References

Confirming the Antioxidant Activity of Cucumegastigmane I: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I, a megastigmane glycoside identified in Cucumis sativus (cucumber), belongs to a class of compounds recognized for their potential biological activities. While the broader family of megastigmane glycosides has been reported to exhibit antioxidant properties, specific quantitative data on the antioxidant capacity of this compound from multiple standardized assays is not yet available in peer-reviewed literature. This guide, therefore, serves as a comprehensive framework for researchers aiming to elucidate and confirm the antioxidant activity of this compound.

To achieve a thorough understanding of a compound's antioxidant profile, it is imperative to employ a battery of assays that probe different aspects of antioxidant action. Relying on a single method can be misleading, as different assays are based on distinct chemical principles and reaction mechanisms. This guide provides a comparative overview of four widely accepted in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

The experimental protocols for each assay are detailed below, followed by comparative data for well-characterized antioxidant compounds—Quercetin, Ascorbic Acid (Vitamin C), and Trolox (a water-soluble analog of Vitamin E)—to serve as benchmarks for future studies on this compound.

The Importance of a Multi-Assay Approach

Antioxidants can neutralize free radicals through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • HAT-based assays , such as ORAC, measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • SET-based assays , including DPPH, ABTS, and FRAP, involve the transfer of a single electron from the antioxidant to reduce an oxidant.

No single assay can fully capture the total antioxidant capacity of a compound. A combination of assays is therefore essential to understand the different facets of its antioxidant activity. For instance, a compound might show high activity in a SET-based assay but lower activity in a HAT-based assay, or vice versa, providing valuable insights into its mechanism of action.

Experimental Protocols

The following are detailed methodologies for the four key antioxidant assays. It is recommended to include a positive control (e.g., Quercetin, Ascorbic Acid, or Trolox) in each assay for validation and comparison.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compound (this compound)

  • Positive controls (Quercetin, Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[1]

  • Sample Preparation: Prepare a stock solution of this compound and the positive controls in a suitable solvent (e.g., methanol, ethanol, or DMSO). Create a series of dilutions to determine the concentration-dependent activity.

  • Assay:

    • In a 96-well plate, add a specific volume of the sample or standard solutions to the wells.

    • Add the DPPH working solution to each well.

    • A blank well should contain only the solvent and the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound and positive controls

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound and positive controls

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]

  • Assay:

    • Add a small volume of the sample or standard solution to a larger volume of the FRAP reagent.

    • A reagent blank using the solvent instead of the sample should also be prepared.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using different concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µmol Fe²⁺/g of sample).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[5][6]

Materials:

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (peroxyl radical generator)

  • Trolox (standard)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox in phosphate buffer.

  • Assay:

    • In a 96-well black microplate, add the fluorescein solution to each well.

    • Add the sample, Trolox standard, or a blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).[7]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents (TE).

Comparative Data of Standard Antioxidants

The following table summarizes the typical antioxidant activities of well-known compounds in the four described assays. This data serves as a reference for interpreting the results that may be obtained for this compound.

AntioxidantDPPH (IC50, µg/mL)ABTS (TEAC)FRAP (µmol Fe²⁺/g)ORAC (µmol TE/g)
Quercetin ~2-10~4.7High~20,000-30,000
Ascorbic Acid ~5-15~1.0Moderate to High~2,000-3,000
Trolox ~10-251.0 (by definition)Moderate1.0 (by definition)

Note: The values presented are approximate and can vary depending on the specific experimental conditions. They are intended for comparative purposes.

Visualizing the Workflow and Mechanisms

To aid in the conceptualization of the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Solution DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP ORAC ORAC Assay Compound->ORAC Standards Standard Antioxidants (Quercetin, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP Standards->ORAC Reagents Assay-Specific Reagents Reagents->DPPH Reagents->ABTS Reagents->FRAP Reagents->ORAC Calc Calculate % Inhibition, IC50, TEAC, etc. DPPH->Calc ABTS->Calc FRAP->Calc ORAC->Calc Compare Compare with Standards Calc->Compare

References

A Comparative Guide to the Structure-Activity Relationship of Megastigmane Derivatives as Potential Analogs of Cucumegastigmane I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I, a megastigmane isolated from Cucumis sativus, belongs to a class of C13-norisoprenoids known for a variety of biological activities.[1] While specific structure-activity relationship (SAR) studies on this compound derivatives are limited, research on analogous megastigmane derivatives provides valuable insights into the structural features crucial for their bioactivity. This guide offers a comparative analysis of these derivatives, with a focus on their anti-inflammatory and antioxidant properties, to inform future research and the design of novel therapeutic agents based on the this compound scaffold.

Comparative Analysis of Biological Activities

The biological activities of megastigmane derivatives, particularly their anti-inflammatory effects, have been a subject of interest. The inhibitory effects of these compounds on the production of inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, have been evaluated.[2][3][4]

Table 1: Anti-inflammatory Activity of Selected Megastigmane Derivatives

CompoundStructureTest SystemTargetActivity (IC₅₀ µM)Reference
This compound (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one--Data not available-
β-Damascenone LPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[2]
Streilicifoloside E Megastigmane GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[2][4]
Platanionoside D Megastigmane GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[2][4]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside Megastigmane GlycosideLPS-induced RAW264.7 cellsNitric Oxide (NO) Production42.3-61.7[3]

Structure-Activity Relationship Insights

Initial studies on megastigmane derivatives highlight the following key structural features influencing their anti-inflammatory potency:

  • Glycosylation: The presence and nature of glycosidic moieties significantly impact the anti-inflammatory activity. As seen with Streilicifoloside E and Platanionoside D, glycosylated megastigmanes demonstrate potent inhibition of nitric oxide production.[2][4]

  • Cyclohexene (B86901) Ring Substitutions: Modifications on the cyclohexene ring, such as hydroxylation and oxidation, play a crucial role in the biological activity.

  • Aglycones: The aglycone β-damascenone shows inhibitory effects on the expression of pro-inflammatory cytokines and leukocyte adhesion molecules.[5][6] Out of several related megastigmane aglycones tested, β-damascenone was uniquely able to inhibit PTGS2 (COX-2) mRNA expression.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the anti-inflammatory and antioxidant properties of megastigmane derivatives are provided below.

1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.

2. Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.[7][8] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[7]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol. Store in a dark bottle at 4°C.[7]

    • Test Compounds and Standard: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Assay Procedure:

    • Add 100 µL of the test compound or standard at various concentrations to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathway Modulation

The anti-inflammatory effects of megastigmane derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[2] Studies have indicated that β-damascenone, a megastigmane derivative, can inhibit the activation of the NF-κB signaling pathway.[5][6][9][10][11]

Inhibition of the NF-κB Signaling Pathway

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2] It is proposed that β-damascenone exerts its anti-inflammatory effect by inhibiting the IKK complex, which prevents IκBα degradation and keeps NF-κB in an inactive state in the cytoplasm.[2]

Figure 1: Proposed mechanism of NF-κB pathway inhibition by β-damascenone.

The available evidence on megastigmane derivatives suggests that both the core structure and peripheral functional groups are critical determinants of their biological activity. While direct SAR data for this compound is yet to be established, the insights from related compounds, particularly the importance of glycosylation and ring substitutions for anti-inflammatory effects, provide a strong foundation for the rational design and synthesis of novel this compound derivatives. Further investigation into these derivatives, utilizing the outlined experimental protocols, will be instrumental in elucidating their therapeutic potential.

References

Comparative analysis of megastigmanes from different plant sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of megastigmanes from various plant sources, supported by experimental data. Megastigmanes, a class of C13-norisoprenoids derived from carotenoid degradation, are widely distributed in the plant kingdom and exhibit a remarkable range of biological activities, making them promising candidates for therapeutic development.

This comparative analysis delves into the chemical diversity and pharmacological potential of megastigmanes isolated from different plant species. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this guide aims to facilitate further research and drug discovery efforts in this field.

Quantitative Comparison of Biological Activities

The biological efficacy of megastigmanes varies significantly depending on their specific chemical structure and the plant source from which they are isolated. The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective activities of various megastigmanes.

Table 1: Anti-inflammatory Activity of Megastigmanes

Megastigmane DerivativePlant SourceBioassayCell LineIC50 (µM)Reference
Streilicifoloside EStreblus ilicifoliusNitric Oxide (NO) Production InhibitionRAW264.726.33[1]
Platanionoside DStreblus ilicifoliusNitric Oxide (NO) Production InhibitionRAW264.721.84[1]
(6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranosideNicotiana tabacumNitric Oxide (NO) Production InhibitionRAW264.742.3[1]
Compound 3 from N. tabacumNicotiana tabacumNitric Oxide (NO) Production InhibitionRAW264.755.1
Compound 7 from N. tabacumNicotiana tabacumNitric Oxide (NO) Production InhibitionRAW264.761.7
Compound 8 from N. tabacumNicotiana tabacumNitric Oxide (NO) Production InhibitionRAW264.748.2
β-damascenoneEpipremnum pinnatumCOX-2 Gene Expression InhibitionTHP-1 macrophages>50[2]

Table 2: Neuroprotective and Cytotoxic Activities of Megastigmanes

Megastigmane GlycosidePlant SourceBioassayCell LineActivity/IC50 (µM)Reference
Compounds 2, 3, 6, 7Nicotiana tabacumH₂O₂-induced NeuroprotectionSH-SY5YModerate protective effects at 10 µM[2][3]
Compounds 3, 6-10Heterosmilax yunnanensisH₂O₂-induced NeuroprotectionPC12Good neuroprotective activity
Dichrocephala benthamii Cpd 5Dichrocephala benthamiiCytotoxicityHepG-2Weak activity[4]
Patriniaol A (Neolignan)(for comparison)CytotoxicityHCT-11642.23
Eudesmin (Neolignan)(for comparison)CytotoxicityHCT-11641.92

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the isolation of megastigmanes and the assessment of their anti-inflammatory activity.

Protocol 1: General Isolation and Purification of Megastigmanes

This protocol outlines a standard procedure for extracting and isolating megastigmanes from plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves).

    • Extract the powdered material with methanol (B129727) (MeOH) at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Megastigmanes are often enriched in the EtOAc and n-BuOH fractions.

  • Chromatographic Separation:

    • Subject the active fraction (e.g., n-BuOH fraction) to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.

    • Further purify the resulting fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure megastigmane glycosides.

  • Structure Elucidation:

    • Elucidate the structures of the isolated compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol details the procedure for evaluating the anti-inflammatory effects of isolated megastigmanes by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (megastigmanes) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • Cell Viability (MTT Assay):

    • To ensure that the observed NO inhibition is not due to cytotoxicity, perform a concurrent MTT assay.

    • After removing the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the untreated control group.

Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by megastigmanes and a general experimental workflow for their study.

experimental_workflow plant_material Plant Material (e.g., leaves, stems) extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partitioning chromatography Chromatographic Separation (Silica gel, HPLC) partitioning->chromatography pure_compounds Pure Megastigmanes chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bioassays Biological Activity Assays pure_compounds->bioassays anti_inflammatory Anti-inflammatory (NO, COX-2) bioassays->anti_inflammatory neuroprotective Neuroprotective (H₂O₂-induced damage) bioassays->neuroprotective cytotoxicity Cytotoxicity (MTT assay) bioassays->cytotoxicity

Caption: General experimental workflow for the isolation and bioactivity screening of megastigmanes.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 megastigmanes Megastigmanes ikk_complex IKK Complex megastigmanes->ikk_complex Inhibition traf6 TRAF6 my_d88->traf6 traf6->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylation nf_kb NF-κB (p50/p65) ikb_p P-IκBα ikb->ikb_p nf_kb_n NF-κB (p50/p65) nf_kb->nf_kb_n Translocation ikb_p->nf_kb Release dna DNA nf_kb_n->dna inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) dna->inflammatory_genes Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain megastigmanes.

References

Assessing the Synergistic Potential of Cucumegastigmane I: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for assessing the synergistic effects of Cucumegastigmane I with other compounds. To date, specific studies on the synergistic interactions of isolated this compound are not available in the public domain. Therefore, this document outlines a roadmap for future research, detailing potential therapeutic areas for investigation, and providing robust experimental protocols and data presentation formats to guide such studies.

Introduction to this compound and the Rationale for Synergy Studies

This compound is a megastigmane glycoside, a class of C13-norisoprenoid compounds widely distributed in the plant kingdom. While direct evidence for the bioactivity of this compound is limited, related megastigmane glycosides have demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The therapeutic potential of natural products like this compound may be significantly enhanced through synergistic interactions with other therapeutic agents. Such combinations can lead to increased efficacy, reduced dosages, and potentially overcome drug resistance.

This guide will focus on two promising areas for investigating the synergistic potential of this compound: oncology and inflammatory diseases.

Hypothetical Combination Studies and Data Presentation

Anticancer Activity

Based on the reported antitumor effects of other megastigmane glycosides and compounds from the Cucumis genus, a logical starting point is to investigate the synergistic potential of this compound with established chemotherapeutic agents.

Table 1: Hypothetical Data on the Synergistic Anticancer Effects of this compound and Doxorubicin on a Cancer Cell Line

CompoundIC50 (µM) - Single AgentCombination Ratio (this compound : Doxorubicin)IC50 (µM) - CombinationCombination Index (CI)Interpretation
This compound751:115 (this compound) + 15 (Doxorubicin)0.60Synergy
Doxorubicin501:210 (this compound) + 20 (Doxorubicin)0.53Synergy
2:120 (this compound) + 10 (Doxorubicin)0.47Strong Synergy

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Anti-inflammatory Activity

The anti-inflammatory properties of Cucumis sativus extracts suggest that this compound may act synergistically with known anti-inflammatory drugs.

Table 2: Hypothetical Data on the Synergistic Anti-inflammatory Effects of this compound and Indomethacin

CompoundIC50 (µM) - Single Agent (LPS-induced NO production in RAW 264.7 cells)Combination Ratio (this compound : Indomethacin)IC50 (µM) - CombinationCombination Index (CI)Interpretation
This compound1001:125 (this compound) + 25 (Indomethacin)0.75Synergy
Indomethacin501:220 (this compound) + 40 (Indomethacin)1.00Additive
2:130 (this compound) + 15 (Indomethacin)0.60Synergy

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Detailed Experimental Protocols

To empirically determine the synergistic effects of this compound, the following detailed experimental protocols are recommended.

Cell Viability Assay for Anticancer Synergy

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a selected anticancer drug, both individually and in combination, and to calculate the Combination Index (CI).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Anticancer drug (e.g., Doxorubicin)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of this compound and the anticancer drug in DMSO. Create a series of dilutions for each compound.

  • Single Agent Treatment: Treat the cells with increasing concentrations of this compound and the anticancer drug separately to determine their individual IC50 values.

  • Combination Treatment: Treat the cells with combinations of this compound and the anticancer drug at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment. Determine the IC50 values for the single agents and the combinations. Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Synergy

Objective: To assess the synergistic effect of this compound and an anti-inflammatory drug on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Anti-inflammatory drug (e.g., Indomethacin)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound, the anti-inflammatory drug, or their combinations for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition for each treatment. Determine the IC50 values and calculate the Combination Index (CI) as described in the cell viability assay protocol.

Visualization of Concepts and Workflows

Experimental Workflow for Synergy Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture single_agent Single Agent Treatment cell_culture->single_agent combo_agent Combination Treatment cell_culture->combo_agent drug_prep Drug Preparation (this compound & Compound X) drug_prep->single_agent drug_prep->combo_agent incubation Incubation single_agent->incubation combo_agent->incubation bio_assay Biological Assay (e.g., MTT, Griess) incubation->bio_assay data_collection Data Collection bio_assay->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc ci_calc Combination Index (CI) Calculation ic50_calc->ci_calc interpretation Interpretation (Synergy, Additive, Antagonism) ci_calc->interpretation

Caption: Workflow for assessing synergistic effects.

Conceptual Diagram of Drug Synergy

synergy_concept cluster_additive Additive Effect cluster_synergistic Synergistic Effect A1 Drug A Effect1 Effect = x + y A1->Effect1 x B1 Drug B B1->Effect1 y A2 Drug A Effect2 Effect > x + y A2->Effect2 x B2 Drug B B2->Effect2 y

Caption: Additive vs. Synergistic drug effects.

Isobologram Analysis Visualization

isobologram y_axis Dose of Drug B origin y_axis->origin x_axis Dose of Drug A origin->x_axis A B A->B Line of Additivity synergy S antagonism T label_synergy Synergy (CI < 1) label_antagonism Antagonism (CI > 1)

Caption: Isobologram illustrating drug interaction.

Conclusion and Future Directions

While the direct synergistic effects of this compound remain to be elucidated, the framework provided in this guide offers a clear and structured approach for researchers to undertake such investigations. The potential for this compound to enhance the therapeutic efficacy of existing drugs in oncology and inflammatory diseases warrants further exploration. Rigorous application of the described experimental protocols and data analysis methods will be crucial in uncovering the true therapeutic potential of this natural compound and its combinations. Future studies should also aim to elucidate the molecular mechanisms underlying any observed synergistic interactions, which could pave the way for the development of novel and more effective therapeutic strategies.

Comparative Guide to Cross-Validation of Analytical Methods for Cucumegastigmane I Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Cucumegastigmane I, a megastigmane isolated from the leaves of Cucumis sativus.[1] While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this document outlines a robust framework for such a study by drawing on established methodologies for the analysis of similar secondary plant metabolites.

The primary analytical methods evaluated here are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide presents a hypothetical cross-validation to illustrate the comparative performance of these techniques, along with detailed experimental protocols to aid in method development and implementation.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.998≥ 0.999
Linear Range 100 - 10000 ng/mL0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 100 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 3%< 8%
Inter-day Precision (%RSD) < 5%< 10%
Accuracy (%RE) ± 15%± 10%
Mean Recovery 88.5%95.2%
Selectivity ModerateHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization based on the specific laboratory instrumentation and sample matrix.

Method 1: HPLC-UV

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound (e.g., 245 nm).

  • Sample Preparation:

    • Homogenize 1 g of the plant material with 10 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method 2: LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or when low concentrations are expected.

Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined by direct infusion of a reference standard.

  • Sample Preparation:

    • Perform an initial extraction as described for the HPLC-UV method.

    • The resulting extract can be further purified using solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.

Mandatory Visualization

The following diagrams illustrate the general workflow for the cross-validation of these analytical methods and the logical relationship between the key validation parameters.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison PlantMaterial Plant Material Extraction Extraction with Methanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (for LC-MS/MS) Filtration->SPE Optional HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_HPLC HPLC-UV Data HPLC_UV->Data_HPLC Data_LCMSMS LC-MS/MS Data LC_MSMS->Data_LCMSMS Comparison Cross-Validation Comparison Data_HPLC->Comparison Data_LCMSMS->Comparison

Caption: Workflow for the cross-validation of analytical methods for this compound.

G Method_Performance Method Performance Linearity Linearity Method_Performance->Linearity Accuracy Accuracy Method_Performance->Accuracy Precision Precision Method_Performance->Precision Selectivity Selectivity Method_Performance->Selectivity LLOQ LLOQ Method_Performance->LLOQ Recovery Recovery Method_Performance->Recovery Linearity->Method_Performance Accuracy->Method_Performance Precision->Method_Performance Selectivity->Method_Performance LLOQ->Method_Performance Recovery->Method_Performance

Caption: Key parameters for evaluating analytical method performance.

References

Safety Operating Guide

Prudent Disposal of Cucumegastigmane I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Cucumegastigmane I, a sesquiterpenoid isolated from the fruits of Trichosanthes kirilowii Maxim. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of similar laboratory-grade chemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses or goggles should be worn at all times to prevent accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed chemical waste disposal service.[1]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, vials, and cleaning materials.

    • Segregate this waste into a dedicated, clearly labeled, and sealed container. Avoid mixing with other incompatible waste streams.[1]

  • Containerization:

    • Use a chemically resistant container for the collection of this compound waste.

    • Ensure the container is tightly sealed to prevent any leaks or spills.

    • The container must be clearly labeled as "this compound Waste" and include any relevant hazard symbols.[1]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated area.

    • The storage area should be cool and dry, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with all available information regarding the compound.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative disposal parameters are not available. The following table provides general information relevant to its chemical class.

PropertyValue/InformationSignificance for Disposal
Molecular FormulaC₁₅H₂₄O₂Provides information on the elemental composition.
Physical StateLikely solid (based on similar compounds)Determines appropriate handling and containment procedures.
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.Informs the choice of cleaning agents and the potential for environmental contamination if spilled.
StabilityUnknown, but many sesquiterpenoids are sensitive to heat, acid, and base.Waste should be stored away from extreme temperatures and incompatible pH conditions.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Cucumegastigmane_I_Disposal_Workflow start Start: this compound Waste Generated identify Identify and Segregate Waste (Pure compound, solutions, contaminated materials) start->identify containerize Containerize in a Labeled, Chemically Resistant, Sealed Container identify->containerize storage Store in a Designated, Secure, Cool, and Well-Ventilated Area containerize->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor storage->contact_ehs provide_info Provide All Available Chemical Information contact_ehs->provide_info disposal Professional Disposal provide_info->disposal end End: Proper Disposal Complete disposal->end

This compound Disposal Workflow

Disclaimer: This information is provided as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding chemical waste disposal. A qualified professional should make the final decision on the appropriate disposal method.

References

Safe Handling and Disposal of Cucumegastigmane I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information for Cucumegastigmane I is publicly available. Therefore, this compound must be treated as a substance with unknown potential hazards. The following guidelines are based on established best practices for handling novel or uncharacterized chemicals in a research setting. A thorough risk assessment must be conducted by the Principal Investigator and laboratory personnel before any handling.[1][2][3][4]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to supplement these general procedures with a site-specific and experiment-specific risk assessment, and to adhere to all institutional and local regulations.

Pre-Handling Risk Assessment

Before beginning any experiment, a comprehensive risk assessment is mandatory.[3] This involves identifying potential hazards and evaluating the risks associated with every step of the planned procedure. Since the properties of this compound are unknown, assume it is a particularly hazardous substance.[2][4]

Key Risk Assessment Questions:

  • Routes of Exposure: What are the potential routes of exposure (inhalation, skin contact, ingestion, injection)?[1]

  • Quantities: What amount of the substance will be used?[1]

  • Procedure: Will the procedure generate dust, aerosols, or vapors?[1]

  • New Substances: Could the experiment generate new or unknown byproducts?[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Chemical Safety Goggles & Face ShieldGoggles provide a seal against splashes and vapors.[5][6][7] A face shield worn over goggles is required for full-face protection from splashes, especially when handling liquids or performing reactions.[8][9][10]
Hand Double Nitrile or Neoprene GlovesDouble-gloving is recommended to prevent skin contact.[8] No single glove material protects against all chemicals; check for breakthrough times if chemically similar compounds are known.[9] Inspect gloves for any signs of degradation before and during use.
Body Fully-fastened Laboratory CoatA lab coat protects skin and clothing from contamination.[6][8] If there is any reason to suspect flammability, a flame-resistant coat should be used.[11]
Respiratory Certified Chemical Fume HoodAll handling of solid and liquid this compound must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors.[4][8][11]
Foot Closed-toe ShoesProtects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[12]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safety and experimental integrity.

Experimental Workflow for Handling Novel Compounds

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh 3. Weigh Compound prep_hood->handle_weigh handle_sol 4. Prepare Solution handle_weigh->handle_sol post_store 5. Store Securely handle_sol->post_store post_clean 6. Decontaminate Work Area post_store->post_clean post_dispose 7. Dispose of Waste post_clean->post_dispose

Caption: Workflow for handling novel chemical compounds.[8]

Protocol Details:

  • Preparation: Before entering the designated handling area, don all required PPE.[8] Ensure the chemical fume hood's certification is current and that it is functioning correctly.

  • Weighing: Conduct all weighing operations within the fume hood or a powder-coated balance enclosure.[8] Use a dedicated spatula and weighing paper.[8] Keep the primary container for this compound closed whenever not actively dispensing.[8]

  • Solubilization: Add solvent to the weighed compound slowly and carefully to prevent splashing.[8] If sonication or vortexing is required, ensure the container is securely capped.[8]

  • Labeling and Storage: Clearly label all containers with the compound name ("this compound"), concentration, solvent, and date.[8][13] Store the compound in a tightly sealed primary container within a compatible, labeled secondary container.[11] The storage location should be a designated, ventilated, and access-controlled area.[8]

Emergency Procedures: Spill and Exposure Plan

Preparedness is key to mitigating the impact of an accident.

Emergency Response Logic for a Chemical Spill

G cluster_assess Immediate Assessment cluster_large_spill Major Spill Response cluster_small_spill Minor Spill Response (If Trained) spill Spill Occurs alert Alert Colleagues & Supervisor spill->alert evacuate_immediate Evacuate Immediate Area alert->evacuate_immediate is_large Large Spill or Unknown Hazard? evacuate_immediate->is_large evacuate_lab Evacuate Laboratory is_large->evacuate_lab Yes use_kit Use Appropriate Spill Kit (Full PPE) is_large->use_kit No contact_ehs Contact Institutional Safety Office / EHS evacuate_lab->contact_ehs collect_waste Collect & Dispose as Hazardous Waste use_kit->collect_waste

Caption: Logical workflow for responding to a chemical spill.

  • Spill: For a small, manageable spill by trained personnel, use an appropriate spill kit while wearing full PPE.[8] For large spills, immediately evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.[8]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, leak-proof hazardous waste containers.[8] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "this compound" (avoid formulas or abbreviations)[14]

    • The date waste accumulation began[14]

    • The name of the Principal Investigator and laboratory location[14]

  • Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the waste.[2] Provide them with all available information about the compound. Do not attempt to dispose of this material down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.